6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-iodo-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4INO3/c9-4-1-2-6-5(3-4)7(11)13-8(12)10-6/h1-3H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQFCSRQZPCIHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=O)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40303860 | |
| Record name | 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40303860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116027-10-2 | |
| Record name | 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40303860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione from 5-iodoanthranilic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione, a valuable heterocyclic compound, from the starting material 5-iodoanthranilic acid. This synthesis is a crucial step in the development of various pharmacologically active molecules.
Introduction
This compound, also known as 6-iodoisatoic anhydride, is a key intermediate in organic synthesis. Its structure is a versatile scaffold for the creation of a wide range of nitrogen-containing heterocyclic compounds, including quinazolinones, benzodiazepines, and other biologically active molecules. The synthesis route from 5-iodoanthranilic acid is a common and effective method for producing this important building block.
The primary method for this transformation involves the cyclization of 5-iodoanthranilic acid using phosgene or a phosgene equivalent. This process leads to the formation of the characteristic benzoxazine-dione ring system.
Reaction Pathway
The synthesis of this compound from 5-iodoanthranilic acid is a cyclization reaction. The amino group and the carboxylic acid group of the 5-iodoanthranilic acid react with a carbonyl source, typically phosgene or a phosgene substitute like triphosgene, to form the six-membered heterocyclic ring.
A Technical Guide to 6-Iodoisatoic Anhydride: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 6-iodoisatoic anhydride. This compound serves as a valuable building block in synthetic organic chemistry, particularly in the development of novel heterocyclic scaffolds for the pharmaceutical industry. The inclusion of an iodine atom offers a versatile handle for further functionalization, making it a key intermediate in the synthesis of diverse molecular architectures.
Core Chemical and Physical Properties
6-Iodoisatoic anhydride, also known as 6-iodo-1H-benzo[d][1][2]oxazine-2,4-dione, is a pale brown solid at room temperature.[2] Its key physical and structural properties are summarized below.
| Property | Value |
| IUPAC Name | 6-Iodo-2H-3,1-benzoxazine-2,4(1H)-dione |
| Synonyms | 6-Iodo-1H-benzo[d][1][2]oxazine-2,4-dione |
| Molecular Formula | C₈H₄INO₃ |
| Molecular Weight | 289.03 g/mol |
| Appearance | Pale brown solid[2] |
| Melting Point | 196-198 °C[2] |
| CAS Number | 17659-59-3 |
Chemical Structure and Spectroscopic Analysis
The structure of 6-iodoisatoic anhydride is characterized by a bicyclic system containing a benzene ring fused to a 1,3-oxazine-2,4-dione ring, with an iodine atom substituted at the 6-position.
Figure 1: Chemical structure of 6-iodoisatoic anhydride.
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of 6-iodoisatoic anhydride. Below are the characteristic data obtained from various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum shows signals in the aromatic region corresponding to the protons on the benzene ring, and a characteristic broad singlet for the N-H proton.
-
δ 11.63 (s, 1H, NH)
-
δ 8.13 (d, J = 1.2 Hz, 1H, Ar-H)
-
δ 8.01 (dd, J = 8.5, 1.2 Hz, 1H, Ar-H)
-
δ 6.96 (d, J = 8.5 Hz, 1H, Ar-H)[2]
-
-
¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum displays signals for the carbonyl carbons, the aromatic carbons, and the carbon atom bearing the iodine.
-
δ 159.2 (C=O)
-
δ 147.3 (C=O)
-
δ 145.3 (Ar-C)
-
δ 141.6 (Ar-C)
-
δ 136.9 (Ar-C)
-
δ 118.2 (Ar-C)
-
δ 113.1 (Ar-C)
-
δ 86.4 (Ar-C-I)[2]
-
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the characteristic stretches of the anhydride and amine functional groups.
-
IR (KBr, ν/cm⁻¹): 3169, 3083 (N-H stretch), 1758 (asymmetric C=O stretch), 1703 (symmetric C=O stretch).[2] The two distinct carbonyl peaks are a hallmark of the anhydride functional group.[3]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EIMS) confirms the molecular weight of the compound.
-
EIMS (m/z, rel. int. %): [M]⁺ 289 (52), 245 (100), 217 (22).[2] The fragment at m/z 245 corresponds to the loss of carbon dioxide (CO₂), a typical fragmentation pattern for isatoic anhydrides.
Reactivity and Synthetic Utility
Isatoic anhydrides are versatile intermediates in organic synthesis. The anhydride moiety is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is the basis for its use in constructing a wide array of heterocyclic compounds.
Figure 2: General reactivity of 6-iodoisatoic anhydride with various nucleophiles.
The presence of the iodine atom on the aromatic ring provides an additional site for modification, typically through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which significantly expands its synthetic potential in drug discovery programs. Isatoic anhydride and its derivatives are key precursors for synthesizing biologically active molecules such as quinazolines, quinazolinones, and benzodiazepines.[4]
Experimental Protocols
General Synthesis of 6-Iodoisatoic Anhydride
A common method for the synthesis of isatoic anhydride derivatives is the palladium-catalyzed carbonylation of the corresponding ortho-iodoanilines.[4]
Figure 3: A generalized workflow for the synthesis and characterization of 6-iodoisatoic anhydride.
Illustrative Protocol:
-
Reaction Setup: To a solution of 2-amino-5-iodobenzoic acid in a suitable aprotic solvent (e.g., dioxane or THF), a phosgene equivalent such as triphosgene or diphosgene is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Progression: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The solvent is removed under reduced pressure. The crude product is then treated with a non-polar solvent (e.g., hexane) to precipitate the solid.
-
Purification: The resulting solid is collected by filtration and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-iodoisatoic anhydride.[2]
-
Characterization: The final product is characterized by NMR, IR, and mass spectrometry, and its melting point is determined to confirm its identity and purity.
Applications in Drug Development
Isatoic anhydrides are considered privileged scaffolds in medicinal chemistry. Their ability to react with a variety of nucleophiles allows for the generation of large libraries of compounds for high-throughput screening. The "6-iodo" substituent is particularly attractive as it allows for late-stage diversification of drug candidates, enabling the fine-tuning of pharmacological properties such as potency, selectivity, and metabolic stability. Anhydride-based prodrugs have also been explored to enhance the bioavailability and extend the duration of action of nonsteroidal anti-inflammatory drugs.[5][6]
Conclusion
6-Iodoisatoic anhydride is a synthetically versatile and valuable intermediate for the preparation of a wide range of heterocyclic compounds with potential applications in drug discovery and development. Its well-defined chemical and physical properties, coupled with its predictable reactivity, make it an important tool for medicinal and synthetic chemists. The detailed spectroscopic data provided in this guide serves as a reliable reference for the characterization and quality control of this compound in a research setting.
References
- 1. Iodoacetic anhydride | C4H4I2O3 | CID 2733254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. minio.scielo.br [minio.scielo.br]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Anhydride prodrugs for nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Solubility Profile of 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione in common organic solvents. Due to the limited availability of specific quantitative data for this particular derivative, this document outlines qualitative solubility information for the parent compound, isatoic anhydride, and presents a comprehensive, generalized experimental protocol for determining the solubility of solid organic compounds. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, formulation, and biological evaluation of this and related compounds.
Introduction to this compound
This compound, also known as 6-iodoisatoic anhydride, is a halogenated derivative of isatoic anhydride. Isatoic anhydride and its derivatives are versatile scaffolds in organic synthesis, serving as precursors for a wide range of heterocyclic compounds with potential pharmacological activities. The introduction of an iodine atom at the 6-position can significantly influence the physicochemical properties of the parent molecule, including its solubility, which is a critical parameter in drug discovery and development. Understanding the solubility of this compound is essential for designing appropriate solvent systems for chemical reactions, purification processes, and biological assays.
Solubility Data
Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. However, qualitative solubility information for the parent compound, isatoic anhydride, is available and can serve as a preliminary guide. It is important to note that the presence of the iodo-substituent may alter the solubility profile.
Table 1: Qualitative Solubility of Isatoic Anhydride
| Solvent | Solubility |
| Water | Miscible |
| Hot Alcohol | Miscible |
| Acetone | Miscible |
| Diethyl Ether | Insoluble |
| Benzene | Insoluble |
| Chloroform | Insoluble |
Source: PubChem CID 8359.[1]
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound. This method, often referred to as the shake-flask method, is a standard approach for measuring equilibrium solubility.
Materials and Equipment
-
Compound: this compound (solid)
-
Solvents: A range of common organic solvents (e.g., DMSO, DMF, methanol, ethanol, acetone, acetonitrile, chloroform, dichloromethane) of analytical grade.
-
Equipment:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of the solid compound into a series of vials.
-
Add a known volume of each selected organic solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at a standard value, typically 25 °C.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter to remove any remaining undissolved solid.
-
-
Analysis:
-
Prepare a series of standard solutions of the compound in the respective solvent of known concentrations.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.
-
For HPLC analysis, inject a known volume of the filtered supernatant and the standard solutions onto the column and determine the peak area corresponding to the compound.
-
For UV-Vis analysis, measure the absorbance of the filtered supernatant and the standard solutions at the wavelength of maximum absorbance (λmax) of the compound.
-
-
Calculation of Solubility:
-
Construct a calibration curve by plotting the analytical signal (peak area or absorbance) of the standard solutions against their known concentrations.
-
Determine the concentration of the compound in the filtered supernatant by interpolating its analytical signal on the calibration curve.
-
The determined concentration represents the equilibrium solubility of the compound in that specific solvent at the experimental temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of an organic compound.
Conclusion
References
Spectroscopic and Structural Elucidation of 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione
A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione, also known as 6-iodoisatoic anhydride. The information presented herein is crucial for its identification, characterization, and utilization in synthetic chemistry and drug discovery.
Compound Identification
| Systematic Name | This compound |
| Synonym | 6-Iodoisatoic anhydride |
| CAS Number | 116027-10-2 |
| Molecular Formula | C₈H₄INO₃ |
| Molecular Weight | 289.03 g/mol |
| Physical State | Pale brown solid[1] |
| Melting Point | 196-198 °C[1] |
Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆) [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 11.63 | s | - | 1H | N-H |
| 8.13 | d | 1.2 | 1H | Ar-H |
| 8.01 | dd | 8.5, 1.2 | 1H | Ar-H |
| 6.96 | d | 8.5 | 1H | Ar-H |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆) [1]
| Chemical Shift (δ) ppm | Assignment |
| 159.2 | C=O |
| 147.3 | C=O |
| 145.3 | Ar-C |
| 141.6 | Ar-C |
| 136.9 | Ar-CH |
| 118.2 | Ar-CH |
| 113.1 | Ar-C |
| 86.4 | Ar-C-I |
Infrared (IR) Spectroscopy
Table 3: Infrared (IR) Spectroscopic Data (KBr) [1]
| Wavenumber (cm⁻¹) | Assignment |
| 3169, 3083 | N-H Stretching |
| 1758 | C=O Stretching (anhydride) |
| 1703 | C=O Stretching (amide) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (Electron Ionization - EI) [1]
| m/z | Relative Intensity (%) | Assignment |
| 289 | 52 | [M]⁺ |
| 245 | 100 | [M - CO₂]⁺ |
| 217 | 22 | [M - CO₂ - CO]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data.
Synthesis of this compound
While the direct synthesis protocol for the title compound was not explicitly detailed in the search results, a general and common method for the preparation of isatoic anhydrides involves the reaction of the corresponding anthranilic acid with a phosgenating agent. For 6-iodoisatoic anhydride, the starting material would be 2-amino-5-iodobenzoic acid.
-
General Procedure: 2-amino-5-iodobenzoic acid is dissolved in a suitable inert solvent (e.g., dioxane or THF). A phosgenating agent, such as phosgene, diphosgene, or triphosgene, is then added portion-wise at a controlled temperature, often at 0 °C to room temperature. The reaction is typically stirred for several hours until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate) to yield the desired this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample was prepared as a potassium bromide (KBr) pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EIMS) was performed to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
General Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic analysis.
Mass Spectrometry Fragmentation Pathway
Caption: Proposed fragmentation pathway in EI-MS.
References
safety and handling precautions for 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione
An In-depth Technical Guide to the Safe Handling of 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is readily available. The following guidance is based on the safety data of analogous compounds, primarily the parent compound 4H-3,1-benzoxazine-2,4(1H)-dione (isatoic anhydride) and its derivatives. It is imperative to treat this chemical as potentially hazardous and to handle it with the utmost caution by properly trained personnel.
This guide is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of the .
Hazard Identification and Classification
While specific GHS classifications for the 6-iodo derivative are not available, the parent compound, isatoic anhydride, is known to be an irritant. The introduction of an iodine atom may alter the toxicological properties. Based on data for analogous compounds, a conservative approach to hazard classification is recommended.
Table 1: GHS Classification for Analogous Compounds
| Hazard Class | Hazard Statement for 4H-3,1-Benzoxazine-2,4(1H)-dione |
| Skin Irritation | Causes skin irritation |
| Eye Irritation | Causes serious eye irritation[1] |
| Respiratory Irritation | Causes respiratory tract irritation[1] |
| Acute Toxicity (Oral) | May be harmful if swallowed |
Note: The toxicological properties of this compound have not been fully investigated.[1]
Exposure Controls and Personal Protection
A comprehensive Personal Protective Equipment (PPE) strategy is the primary defense against potential exposure.
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Inspect gloves for integrity before each use. | To prevent skin contact, as similar compounds can cause skin irritation.[1][2] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from dust particles and potential splashes.[1][2][3] |
| Respiratory Protection | Use a NIOSH-approved respirator with a particulate filter (N95 or higher) if handling the powder outside of a fume hood or if dust is generated. | To prevent inhalation of airborne particles, as some aromatic compounds can cause respiratory irritation.[1][2][3] |
| Body Protection | A lab coat should be worn at all times. Consider a chemically resistant apron if there is a risk of splashing. | To protect skin and clothing from contamination.[2] |
| Footwear | Closed-toe shoes. | Standard laboratory practice to protect against spills.[2] |
Engineering controls, such as working in a chemical fume hood, are essential to minimize inhalation exposure.[2] Ensure that eyewash stations and safety showers are readily accessible.[3]
Handling and Storage
Handling:
-
Wash hands thoroughly after handling.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Use with adequate ventilation and avoid generating dust.[1]
-
Keep container tightly closed when not in use.[1]
-
Do not ingest.[3]
Storage:
-
Store in a cool, dry, well-ventilated area.[1]
-
Keep containers tightly closed.[1]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]
-
Protect from moisture.[1]
First Aid Measures
Table 3: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1] |
| Skin Contact | Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[1] |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1] |
| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[1] |
Accidental Release Measures
-
Spill Cleanup: Clean up spills immediately, observing precautions in the Protective Equipment section. Sweep up the material and place it into a suitable container for disposal. Avoid generating dusty conditions. Provide ventilation.[1]
-
Environmental Precautions: Do not let the product enter drains.
Experimental Protocols and Workflows
While specific experimental protocols for this compound are not detailed in the provided search results, a general workflow for handling potentially hazardous solid chemicals should be followed.
Caption: General Laboratory Workflow for Handling Solid Chemicals.
Stability and Reactivity
-
Chemical Stability: Stable at room temperature in closed containers under normal storage and handling conditions.[1]
-
Incompatible Materials: Strong oxidizing agents.[1]
-
Hazardous Decomposition Products: Nitrogen oxides, carbon monoxide, carbon dioxide, irritating and toxic fumes and gases.[1]
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[1] Information from analogous compounds suggests potential for skin, eye, and respiratory irritation.[1]
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations. Contaminated packaging should be treated as the product itself.
References
An In-Depth Technical Guide to 6-Iodoisatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-iodoisatoic anhydride, a halogenated derivative of isatoic anhydride. It details the chemical identity, including its CAS number and IUPAC name, and presents a summary of its physicochemical properties. This guide also outlines a general methodology for its synthesis based on established procedures for substituted isatoic anhydrides and explores its potential applications in drug discovery and organic synthesis, drawing from the known reactivity of the isatoic anhydride scaffold.
Chemical Identification and Properties
6-Iodoisatoic anhydride is a substituted heterocyclic compound. The presence of an iodine atom on the aromatic ring significantly influences its chemical reactivity and potential for further functionalization.
| Identifier | Value |
| CAS Number | 116027-10-2 |
| IUPAC Name | 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione |
| Molecular Formula | C₈H₄INO₃ |
| Molecular Weight | 289.03 g/mol |
A detailed table of physical and chemical properties would be populated here as more experimental data becomes available.
Synthesis Methodology
Experimental Protocol: General Synthesis of Substituted Isatoic Anhydrides
This protocol is based on the general synthesis of isatoic anhydride derivatives from anthranilic acids.
Materials:
-
2-Amino-5-iodobenzoic acid
-
Phosgene (or a phosgene equivalent such as triphosgene)
-
Anhydrous aprotic solvent (e.g., toluene, dioxane)
-
Inert gas (e.g., nitrogen, argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Heating and stirring apparatus
-
Apparatus for filtration
-
Rotary evaporator
Procedure:
-
Preparation of the Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (to neutralize excess phosgene), and a dropping funnel is assembled. The system is flushed with an inert gas.
-
Dissolution of Starting Material: 2-Amino-5-iodobenzoic acid is suspended in an anhydrous aprotic solvent within the reaction flask.
-
Introduction of Phosgenating Agent: A solution of phosgene (or triphosgene) in the same solvent is added dropwise to the stirred suspension at a controlled temperature (often room temperature or slightly below).
-
Reaction Monitoring: The reaction mixture is typically heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The solid is washed with a small amount of cold solvent to remove impurities.
-
Purification: The crude 6-iodoisatoic anhydride can be purified by recrystallization from a suitable solvent.
-
Drying: The purified product is dried under vacuum to remove any residual solvent.
Safety Precautions: Phosgene and its equivalents are extremely toxic and require handling in a well-ventilated fume hood with appropriate personal protective equipment.
The following diagram illustrates the general workflow for the synthesis of substituted isatoic anhydrides.
Reactivity and Potential Applications in Drug Development
Isatoic anhydrides are versatile intermediates in organic synthesis, primarily due to the reactivity of the anhydride functionality. The presence of the iodine atom in 6-iodoisatoic anhydride offers an additional site for synthetic modification, making it a valuable building block in drug discovery.
Core Reactivity
The isatoic anhydride ring can be opened by various nucleophiles, leading to the formation of a range of anthranilate derivatives. This reactivity is central to its use in constructing more complex molecules.
Applications in Medicinal Chemistry
The isatoic anhydride scaffold is a precursor to a variety of heterocyclic compounds with known biological activities. The introduction of an iodine atom at the 6-position provides a handle for further diversification through cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), allowing for the synthesis of a library of compounds for structure-activity relationship (SAR) studies.
Potential therapeutic areas where derivatives of 6-iodoisatoic anhydride could be explored include:
-
Anticonvulsants: Isatoic anhydride derivatives have been investigated for their potential as anticonvulsant agents.
-
Anti-inflammatory Agents: The anthranilic acid core, which can be accessed from isatoic anhydride, is a key feature of several non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antimicrobial Agents: Heterocycles derived from isatoic anhydride have shown promise as antibacterial and antifungal compounds.
The logical workflow for utilizing 6-iodoisatoic anhydride in a drug discovery program is depicted below.
Conclusion
6-Iodoisatoic anhydride is a valuable synthetic intermediate with significant potential in medicinal chemistry and materials science. Its defined chemical identity, coupled with the versatile reactivity of the isatoic anhydride core and the additional functionality provided by the iodine substituent, makes it an attractive starting material for the synthesis of novel compounds with a wide range of potential applications. Further research into its specific reaction conditions and biological activities is warranted to fully exploit its capabilities.
Thermochemical Stability of 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the thermochemical stability of 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione, a halogenated derivative of isatoic anhydride. Due to a lack of direct experimental data for this specific compound in the reviewed scientific literature, this document establishes a predictive analysis based on the known properties of isatoic anhydride and related halogenated analogs. It outlines detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that are essential for the empirical determination of its thermal properties. Furthermore, this guide presents logical workflows and a proposed thermal decomposition pathway to aid researchers and drug development professionals in anticipating the behavior of this compound under thermal stress.
Introduction
This compound, also known as 6-iodoisatoic anhydride, belongs to the family of benzoxazine diones. These compounds are valuable intermediates in organic synthesis, particularly for the preparation of quinazolinones, acridones, and other heterocyclic systems of pharmaceutical interest. The introduction of a halogen, such as iodine, at the 6-position of the aromatic ring can significantly influence the molecule's reactivity, solubility, and pharmacokinetic properties. Consequently, a thorough understanding of its thermochemical stability is paramount for safe handling, storage, and process development in medicinal chemistry and materials science.
This guide addresses the current gap in knowledge regarding the specific thermal properties of this compound. By providing standardized methodologies and predictive diagrams, it serves as a foundational resource for researchers seeking to characterize this and similar compounds.
Physicochemical Properties of Related Compounds
Table 1: Physicochemical and Thermal Data of Isatoic Anhydride and Halogenated Analogs
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Isatoic anhydride | 118-48-9 | C₈H₅NO₃ | 163.13 | 233 (decomposes)[1][2][3] |
| 6-chloro-2H-3,1-benzoxazine-2,4(1H)-dione | 24088-81-1 | C₈H₄ClNO₃ | 197.57 | Data not available |
| 6-bromo-2H-3,1-benzoxazine-2,4(1H)-dione | 24088-82-2 | C₈H₄BrNO₃ | 242.03 | Data not available |
| This compound | 116027-10-2 | C₈H₄INO₃ | 289.03 | Data not available |
Experimental Protocols for Thermochemical Analysis
To empirically determine the thermochemical stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is crucial for determining decomposition temperatures and assessing thermal stability.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the finely ground this compound into an appropriate crucible (e.g., alumina or platinum).
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp up the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate from the derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and decomposition.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan should be used as a reference.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp up the temperature from 30 °C to a temperature just beyond the final decomposition event observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.
-
-
-
Data Analysis: Record the heat flow as a function of temperature. Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event.
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows and a proposed logical pathway for the thermal decomposition of this compound.
Predicted Thermochemical Behavior and Discussion
Based on the behavior of isatoic anhydride, the thermal decomposition of this compound is expected to initiate with a ring-opening reaction, followed by the elimination of carbon dioxide.[1] This decarboxylation is a characteristic feature of isatoic anhydrides upon heating. The process is likely to be observed as a significant mass loss in TGA and a corresponding endothermic or exothermic event in DSC, depending on the overall energetics of the bond-breaking and bond-forming processes.
The initial decomposition step would likely yield a reactive intermediate, such as an iodinated benzayne or isocyanate, which would then undergo further fragmentation at higher temperatures. The C-I bond, being relatively weak, may cleave, leading to the formation of various iodinated aromatic species and radical fragments. The final products of complete decomposition in an inert atmosphere would be a mixture of gaseous compounds and a carbonaceous char. The amount of char residue can be quantified by TGA and provides an indication of the material's tendency to form stable polyaromatic structures upon heating.
Conclusion
This technical guide consolidates the available knowledge on the thermochemical properties of isatoic anhydride and its halogenated derivatives to provide a predictive framework for the stability of this compound. While direct experimental data for this specific compound remains elusive, the detailed experimental protocols for TGA and DSC analysis presented herein offer a clear path for its empirical determination. The provided workflows and the proposed decomposition pathway serve as valuable tools for researchers in anticipating its thermal behavior. The generation of empirical data through these standardized methods is a critical next step to validate these predictions and to ensure the safe and effective use of this important synthetic intermediate in drug discovery and materials science.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Quinazolinones using 6-Iodoisatoic Anhydride
Introduction
Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties, have made their synthesis a significant focus in medicinal chemistry and drug development. One versatile starting material for the construction of the quinazolinone scaffold is isatoic anhydride and its derivatives. This document provides a detailed protocol for the synthesis of 6-iodo-substituted quinazolinones from 6-iodoisatoic anhydride via a one-pot, three-component reaction, a widely adopted and efficient synthetic strategy.[1][2][3] The presence of the iodine atom at the 6-position provides a valuable handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery.
The described methodology is based on the general principle of the condensation of isatoic anhydride with an amine and an aldehyde, often facilitated by a catalyst.[4][5] This approach is advantageous due to its operational simplicity, high atom economy, and the ability to generate complex molecules in a single step.[1][6]
Reaction Principle
The synthesis proceeds via a domino reaction sequence. Initially, the amine reacts with 6-iodoisatoic anhydride, leading to the opening of the anhydride ring and subsequent decarboxylation to form a 2-amino-5-iodobenzamide intermediate. This intermediate then condenses with an aldehyde to form a Schiff base, which undergoes intramolecular cyclization and dehydration to yield the final 2,3-dihydroquinazolin-4(1H)-one. Subsequent oxidation can lead to the fully aromatized quinazolin-4(3H)-one.[3][7]
Experimental Protocol: Synthesis of 2,3-Disubstituted 6-Iodo-2,3-dihydroquinazolin-4(1H)-ones
This protocol details the synthesis of 2,3-disubstituted 6-iodo-2,3-dihydroquinazolin-4(1H)-ones via a one-pot, three-component reaction of 6-iodoisatoic anhydride, a primary amine, and an aldehyde.
Materials and Equipment:
-
6-Iodoisatoic anhydride
-
Appropriate primary amine (e.g., aniline)
-
Appropriate aldehyde (e.g., benzaldehyde)
-
Catalyst (e.g., Bi(NO₃)₃·5H₂O, or an organocatalyst like L-proline)[2]
-
Solvent (e.g., ethanol, or solvent-free conditions)[8]
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Filtration apparatus
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 6-iodoisatoic anhydride (1.0 mmol, 1.0 eq), the selected primary amine (1.1 mmol, 1.1 eq), the chosen aldehyde (1.0 mmol, 1.0 eq), and the catalyst (e.g., 5-10 mol%).
-
Reaction Conditions: If performing the reaction under solvent-free conditions, gently heat the mixture to the desired temperature (e.g., 80-100 °C) with stirring.[5] If using a solvent like ethanol, add the solvent to the flask and heat the mixture to reflux.
-
Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., hexane:ethyl acetate).
-
Work-up and Isolation: Upon completion of the reaction (typically within 1-6 hours), cool the reaction mixture to room temperature.[9] If the reaction was performed neat, add a small amount of a suitable solvent (e.g., ethanol) to dissolve the crude product.
-
Purification: The crude product can be purified by filtration and washing with a cold solvent or by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford the pure 2,3-disubstituted 6-iodo-2,3-dihydroquinazolin-4(1H)-one.
Quantitative Data Summary
The following table provides representative data for the synthesis of a 6-iodo-quinazolinone derivative based on typical yields and reaction conditions reported for analogous syntheses using isatoic anhydride.[9]
| Entry | Primary Amine | Aldehyde | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Benzaldehyde | Bi(NO₃)₃·5H₂O (5 mol%) | None | 80 | 1.5 | 92 |
| 2 | Benzylamine | 4-Chlorobenzaldehyde | L-proline (10 mol%) | Ethanol | Reflux | 3 | 88 |
| 3 | Cyclohexylamine | 4-Methoxybenzaldehyde | Fe₃O₄ nanoparticles | Water | 90 | 2 | 90 |
| 4 | 4-Fluoroaniline | Furan-2-carbaldehyde | Acetic Acid (10 mol%) | None | 100 | 2.5 | 85 |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the one-pot synthesis of 6-iodo-quinazolinones.
Caption: Workflow for the one-pot synthesis of 6-iodo-quinazolinones.
Reaction Mechanism Pathway
The diagram below outlines the plausible reaction mechanism for the formation of 2,3-dihydroquinazolin-4(1H)-ones from 6-iodoisatoic anhydride.
Caption: Plausible mechanism for 6-iodo-quinazolinone synthesis.
References
- 1. Synthesis of 2,3-dihydroquinazolin-4(1H)-ones by three-component coupling of isatoic anhydride, amines, and aldehydes catalyzed by magnetic Fe(3)O(4) nanoparticles in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. scilit.com [scilit.com]
- 5. tandfonline.com [tandfonline.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 9. One-Pot Three-Component Synthesis of 4(3H)-Quinazolinones from Benzyl Halides, Isatoic Anhydride, and Primary Amines [organic-chemistry.org]
Application Notes and Protocols: Reaction of 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione, also known as 6-iodoisatoic anhydride, is a valuable reagent in organic synthesis, particularly for the preparation of N-substituted 2-amino-5-iodobenzamides. The reaction with primary amines proceeds via a nucleophilic acyl substitution, where the amine attacks one of the carbonyl groups of the anhydride, leading to a ring-opening and subsequent decarboxylation to yield the corresponding benzamide. This transformation is of significant interest in medicinal chemistry and drug development as the resulting 2-amino-5-iodobenzamide scaffold is a key intermediate in the synthesis of a variety of biologically active molecules, including kinase inhibitors and other therapeutic agents. The presence of the iodine atom provides a handle for further functionalization through cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery programs.
Reaction Principle
The fundamental reaction involves the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the this compound. This is followed by the collapse of the tetrahedral intermediate, leading to the opening of the oxazine ring and the formation of an unstable carbamic acid intermediate, which readily decarboxylates to afford the final N-substituted 2-amino-5-iodobenzamide product.
Experimental Protocols
The following protocols are generalized procedures for the reaction of this compound with primary amines. Optimization of reaction conditions (e.g., solvent, temperature, and reaction time) may be necessary for specific amines to achieve optimal yields.
Protocol 1: Reaction with Aliphatic Amines in an Aprotic Solvent
Objective: To synthesize N-alkyl-2-amino-5-iodobenzamides.
Materials:
-
This compound
-
Primary aliphatic amine (e.g., n-butylamine, benzylamine)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF.
-
To the stirred solution, add the primary aliphatic amine (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure N-alkyl-2-amino-5-iodobenzamide.
Protocol 2: Reaction with Aromatic Amines
Objective: To synthesize N-aryl-2-amino-5-iodobenzamides.
Materials:
-
This compound
-
Primary aromatic amine (e.g., aniline, p-toluidine)
-
Anhydrous Dioxane or Toluene
-
Pyridine (catalytic amount)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethanol
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in anhydrous dioxane, add the primary aromatic amine (1.05 eq) and a catalytic amount of pyridine.
-
Heat the reaction mixture to reflux (80-100 °C) for 6-12 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M hydrochloric acid (2 x 20 mL) to remove unreacted aniline, followed by saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Recrystallize the crude solid from ethanol to obtain the pure N-aryl-2-amino-5-iodobenzamide.
Data Presentation
The following table summarizes representative yields for the reaction of isatoic anhydride (the non-iodinated analog) with various primary amines. While these yields provide a useful reference, it is important to note that the electronic and steric effects of the iodine atom in this compound may influence the reactivity and yields. Experimental optimization for the iodinated substrate is recommended.
| Entry | Primary Amine | Product | Yield (%) |
| 1 | n-Butylamine | 2-Amino-N-butylbenzamide | ~95 |
| 2 | Benzylamine | 2-Amino-N-benzylbenzamide | ~92 |
| 3 | Aniline | 2-Amino-N-phenylbenzamide | ~85 |
| 4 | p-Toluidine | 2-Amino-N-(p-tolyl)benzamide | ~88 |
| 5 | p-Anisidine | 2-Amino-N-(4-methoxyphenyl)benzamide | ~90 |
| 6 | p-Chloroaniline | 2-Amino-N-(4-chlorophenyl)benzamide | ~80 |
Visualizations
Reaction Workflow
Application Notes and Protocols: 6-Iodoisatoic Anhydride as a Versatile Precursor for Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 6-iodoisatoic anhydride and its derivatives in the preparation of bioactive heterocyclic compounds. The protocols detailed below focus on the synthesis of 6-iodo-quinazolinones, a class of compounds with demonstrated anticancer and antimicrobial activities. The presence of the iodine atom at the 6-position not only influences the biological activity but also serves as a valuable handle for further synthetic diversification, for instance, through cross-coupling reactions.
Synthesis of Key Intermediate: 6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one
The primary intermediate for the synthesis of a variety of 6-iodo-substituted heterocycles is 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one. This compound can be conveniently prepared from 5-iodoanthranilic acid, which is a direct synthetic equivalent to using 6-iodoisatoic anhydride.
Experimental Protocol: Synthesis of 6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one (2)
-
Materials: 5-Iodoanthranilic acid (1), Acetic anhydride.
-
Procedure: A mixture of 5-iodoanthranilic acid (1) and an excess of acetic anhydride is refluxed for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the excess acetic anhydride is removed under reduced pressure. The resulting solid is washed with a suitable solvent (e.g., diethyl ether or hexane) to afford the crude product, which can be further purified by recrystallization.[1][2][3]
-
Characterization: The structure of the synthesized 6-iodo-2-methyl-benzo[4][5]oxazin-4-one (2) is confirmed by spectroscopic methods. The IR spectrum will show characteristic absorption bands for the C=N and C=O groups at approximately 1620 cm⁻¹ and 1760 cm⁻¹, respectively.[1]
Synthesis of Bioactive 6-Iodo-quinazolin-4(3H)-ones
The 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one intermediate is a versatile precursor for a range of 3-substituted-6-iodo-2-methyl-quinazolin-4(3H)-ones. The general reaction involves the nucleophilic attack of an amine on the benzoxazinone ring, leading to ring-opening and subsequent recyclization to form the quinazolinone core.
General Experimental Protocol: Synthesis of 3-Substituted-6-iodo-2-methyl-quinazolin-4(3H)-ones
-
Materials: 6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one (2), appropriate primary amine or hydrazine hydrate, glacial acetic acid or another suitable solvent.
-
Procedure: An equimolar mixture of 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one (2) and the desired primary amine or hydrazine is refluxed in glacial acetic acid for several hours.[1] The reaction is monitored by TLC. After completion, the reaction mixture is cooled and poured into cold water. The precipitated solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol, benzene) to yield the pure product.[1][2]
Table 1: Synthesis of Various 6-Iodo-quinazolinone Derivatives
| Product Number | Reactant | Product Name | Yield (%) | Melting Point (°C) |
| 3 | Formamide | 6-Iodo-2-methyl-3H-quinazolin-4-one | - | - |
| 4 | Hydrazine Hydrate | 3-Amino-6-iodo-2-methyl-3H-quinazolin-4-one | - | - |
| 5 | Hydroxylamine HCl | 3-Hydroxy-6-iodo-2-methyl-3H-quinazolin-4-one | - | - |
| 6 | Ethanolamine | 3-(2-Hydroxy-ethyl)-6-iodo-2-methyl-3H-quinazolin-4-one | 64 | 240 |
Data extracted from Eissa, A. M. (2014).[1]
Caption: Synthetic workflow for bioactive heterocycles from 5-iodoanthranilic acid.
Biological Activity of 6-Iodo-quinazolinone Derivatives
Anticancer Activity
A series of novel 6-iodo-2-methylquinazolin-4-(3H)-one derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against various human cancer cell lines. Several of these compounds demonstrated significant activity, with IC₅₀ values in the micromolar range.[5] The presence of the iodine atom at the 6-position is thought to enhance lipophilicity and cellular uptake.[5] Furthermore, 6-iodo-4(H)-quinazolinone is a key intermediate in the synthesis of the approved anticancer drug Lapatinib, a potent EGFR and HER2 tyrosine kinase inhibitor.[6]
Table 2: In Vitro Cytotoxic Activity of Selected 6-Iodo-2-methylquinazolin-4-(3H)-one Derivatives (IC₅₀ in µM)
| Compound | HL-60 (Leukemia) | U937 (Lymphoma) | HeLa (Cervical Cancer) |
| 3a | 21 | 30 | - |
| 3d | - | - | 10 |
| Paclitaxel (Ref.) | - | - | - |
Data extracted from Juárez-López, P., et al. (2018).[5]
Antimicrobial Activity
Derivatives of 6-iodo-quinazolinone have also been screened for their antimicrobial properties. The synthesized compounds have shown activity against various strains of bacteria and fungi.[1][2] For instance, 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one exhibited notable antibacterial activity against Staphylococcus aureus, Bacillus species, and Pseudomonas aeruginosa.[2]
Table 3: Antimicrobial Activity of Synthesized 6-Iodo-quinazolinone Derivatives
| Compound | Organism | Activity |
| 3-Amino-6-iodo-2-methyl-3H-quinazolin-4-one | Staphylococcus aureus | Significant |
| 3-Amino-6-iodo-2-methyl-3H-quinazolin-4-one | Bacillus species | Significant |
| 3-Amino-6-iodo-2-methyl-3H-quinazolin-4-one | Pseudomonas aeruginosa | Significant |
Data extracted from Ibrahim, S. M., et al. (2015).[2]
Plausible Signaling Pathway for Anticancer Activity
Quinazolinone derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of crucial enzymes involved in cell proliferation and survival. One of the key targets for some quinazolinone-based anticancer agents is Poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair.[7][8][9] Inhibition of PARP in cancer cells with existing DNA repair defects (e.g., in BRCA-mutated cancers) leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[9][10]
Caption: Mechanism of action of 6-iodo-quinazolinones as PARP inhibitors.
Conclusion
6-Iodoisatoic anhydride and its synthetic equivalents are valuable and versatile precursors for the synthesis of a wide array of bioactive heterocyclic compounds. The straightforward and efficient protocols for the synthesis of 6-iodo-quinazolinones, coupled with their significant anticancer and antimicrobial activities, highlight their potential in drug discovery and development. The iodine moiety provides a strategic point for further chemical modifications to optimize biological activity and explore structure-activity relationships.
References
- 1. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. ATF6-mediated signaling contributes to PARP Inhibitor Resistance in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. PARP Inhibitors in Epithelial Ovarian Cancer: State of Art and Perspectives of Clinical Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application of 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione in Solid-Phase Synthesis of Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Iodo-2H-3,1-benzoxazine-2,4(1H)-dione, also known as 6-iodoisatoic anhydride, is a versatile building block in combinatorial chemistry, particularly in the solid-phase synthesis of quinazolinone derivatives. The presence of the iodine atom at the 6-position offers a strategic handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse molecular libraries for drug discovery. This application note details a traceless solid-phase synthesis approach for the preparation of 2-amino-4(3H)-quinazolinones, highlighting the utility of this compound in generating molecular diversity.
The solid-phase methodology offers significant advantages over traditional solution-phase synthesis, including the use of excess reagents to drive reactions to completion, simplified purification through washing, and amenability to automation. The traceless nature of the described synthesis ensures that the final product is released from the solid support without any residual linker fragments.
Core Application: Solid-Phase Synthesis of 2-Amino-4(3H)-quinazolinones
A robust and efficient method for the solid-phase synthesis of 2-amino-4(3H)-quinazolinones involves the reaction of a polymer-bound isothiourea with an isatoic anhydride, such as the 6-iodo derivative. This approach allows for the introduction of diversity at two key positions of the quinazolinone scaffold.
The general synthetic strategy commences with the immobilization of a thiourea onto a chloromethylated polystyrene resin. The resulting polymer-bound isothiourea is then acylated with this compound. An intramolecular cyclization and cleavage from the resin subsequently affords the desired 6-iodo-2-amino-4(3H)-quinazolinone. This method is highly efficient, with reactions proceeding smoothly even with stoichiometric amounts of the isatoic anhydride.[1]
Experimental Protocols
Materials and Equipment
-
Chloromethylated polystyrene resin (Merrifield resin, 2% DVB, loading capacity ~2.3 mmol/g)
-
Substituted thioureas
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Solid-phase synthesis vessel
-
Shaker or orbital mixer
-
Filtration apparatus
-
High-performance liquid chromatography (HPLC) for analysis
-
Mass spectrometry (MS) for analysis
Protocol 1: Preparation of Polymer-Bound Isothiourea
-
Swell the chloromethylated polystyrene resin (1.0 g, ~2.3 mmol) in DMF (10 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Add the desired thiourea (5.0 equiv., 11.5 mmol) to the swollen resin.
-
Heat the mixture at 80°C with gentle agitation for 12-16 hours.
-
Allow the resin to cool to room temperature.
-
Wash the resin thoroughly with DMF (3 x 10 mL), methanol (3 x 10 mL), and dichloromethane (3 x 10 mL).
-
Dry the resin under vacuum. The conversion can be monitored by elemental analysis for sulfur and nitrogen.
Protocol 2: Synthesis of 6-Iodo-2-amino-4(3H)-quinazolinones
-
Swell the polymer-bound isothiourea resin (from Protocol 1, 1.0 equiv.) in DMF (10 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Add a solution of this compound (1.2 equiv.) and DIEA (2.0 equiv.) in DMF (5 mL).
-
Heat the reaction mixture at 80°C with gentle agitation for 12-16 hours.
-
Filter the reaction mixture to collect the filtrate containing the cleaved product.
-
Wash the resin with DMF (2 x 5 mL) and combine the washings with the filtrate.
-
Concentrate the combined filtrate and washings under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as preparative HPLC or crystallization, to yield the pure 6-iodo-2-amino-4(3H)-quinazolinone.
-
Characterize the final product using HPLC, mass spectrometry, and NMR spectroscopy.
Data Presentation
The following table summarizes representative yields and purities for the synthesis of 2-amino-4(3H)-quinazolinones using the described solid-phase protocol with various isatoic anhydrides. While specific data for the 6-iodo derivative was not explicitly found in the summarized literature, the general applicability of the method suggests comparable results.
| Isatoic Anhydride Substituent | Thiourea Substituent | Yield (%) | Purity (%) |
| H | Phenyl | 85 | >95 |
| H | 4-Methylphenyl | 82 | >95 |
| H | 4-Methoxyphenyl | 88 | >95 |
| 5-Nitro | Phenyl | 75 | >95 |
| 5-Chloro | 4-Methylphenyl | 78 | >95 |
Table 1: Representative yields and purities for the solid-phase synthesis of 2-amino-4(3H)-quinazolinones. Data is generalized from a study on various isatoic anhydrides.[1]
Visualizations
Experimental Workflow
Caption: Workflow for the solid-phase synthesis of 6-iodo-2-amino-4(3H)-quinazolinones.
Logical Relationship of Traceless Synthesis
Caption: Conceptual diagram of the traceless solid-phase synthesis strategy.
Conclusion
The use of this compound in solid-phase synthesis provides an efficient and versatile route for the preparation of 2-amino-4(3H)-quinazolinone libraries. The described protocol offers a practical and high-yielding method for accessing these valuable heterocyclic scaffolds. The incorporated iodine atom serves as a key functional group for subsequent diversification, making this building block highly valuable for generating compound libraries for high-throughput screening in drug discovery programs. The traceless nature of the synthesis ensures the purity of the final products, which is a critical aspect of medicinal chemistry research.
References
Application Notes and Protocols: One-Pot Synthesis of Quinazolinone Derivatives from 6-Iodoisatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the one-pot synthesis of quinazolinone derivatives using 6-iodoisatoic anhydride as a key starting material. Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide range of pharmacological activities, making them attractive scaffolds in drug discovery and development. The presence of an iodine atom at the 6-position offers a valuable handle for further functionalization through cross-coupling reactions, enabling the creation of diverse chemical libraries for biological screening. These protocols focus on efficient, one-pot, multi-component reactions that are advantageous for their operational simplicity, reduced reaction times, and cost-effectiveness.
Introduction
Quinazolinone and its derivatives are foundational structures in medicinal chemistry, with numerous compounds demonstrating anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1] The one-pot synthesis from isatoic anhydride, an amine, and a carbonyl source is a widely adopted and efficient method for constructing the quinazolinone core.[2][3] This approach is favored for its atom economy and convergence, allowing for the rapid assembly of complex molecules from simple precursors.
The use of 6-iodoisatoic anhydride as a precursor introduces a strategic functional group onto the quinazolinone scaffold. The iodine substituent can be readily transformed into a variety of other functional groups using well-established palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This versatility makes 6-iodoquinazolinone derivatives valuable intermediates for the synthesis of novel bioactive molecules.
Reaction Scheme and Workflow
The one-pot synthesis of 6-iodoquinazolinone derivatives from 6-iodoisatoic anhydride typically proceeds through a three-component reaction involving an amine and an aldehyde. The general reaction mechanism involves the initial reaction of 6-iodoisatoic anhydride with a primary amine to form an intermediate 2-amino-5-iodobenzamide derivative, which then undergoes condensation with an aldehyde, followed by cyclization to yield the final quinazolinone product.
Caption: General workflow for the one-pot synthesis of 6-iodoquinazolinone derivatives.
Signaling Pathway Analogy in Drug Discovery
The synthesis of a library of 6-iodoquinazolinone derivatives can be analogized to a signaling pathway in drug discovery, where the initial scaffold is progressively modified to optimize its biological activity.
Caption: Analogy of derivative synthesis to a drug discovery pipeline.
Experimental Protocols
Protocol 1: General One-Pot Synthesis of 2,3-Disubstituted-6-iodo-2,3-dihydroquinazolin-4(1H)-ones
This protocol describes a general method for the synthesis of 2,3-disubstituted-6-iodo-2,3-dihydroquinazolin-4(1H)-ones via a one-pot, three-component reaction.
Materials:
-
6-Iodoisatoic anhydride (1.0 mmol)
-
Substituted primary amine (1.0 mmol)
-
Substituted aldehyde (1.0 mmol)
-
Catalyst (e.g., p-toluenesulfonic acid, 10 mol%)
-
Solvent (e.g., Ethanol, Tetrahydrofuran)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a round-bottom flask, add 6-iodoisatoic anhydride (1.0 mmol), the primary amine (1.0 mmol), the aldehyde (1.0 mmol), and the catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol).
-
Add the solvent (e.g., 10 mL of ethanol or THF).
-
The reaction mixture is stirred and heated to reflux (the specific temperature will depend on the solvent used).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete (typically within 2-6 hours), cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold solvent, and dried.
-
If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.
Protocol 2: Synthesis of 6-Iodo-2-methyl-3-substituted-quinazolin-4(3H)-ones
This protocol is a variation for the synthesis of 2-methyl substituted quinazolinones.
Materials:
-
5-Iodoanthranilic acid (1.0 mmol)
-
Acetic anhydride (2.0-3.0 mL)
-
Substituted primary amine (1.0 mmol)
-
Phosphorus trichloride (PCl₃) as a dehydrating agent (optional)
-
Solvent (e.g., Toluene)
Procedure:
-
A mixture of 5-iodoanthranilic acid (1.0 mmol) and acetic anhydride (2.0-3.0 mL) is heated at reflux for 1-2 hours to form the intermediate 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one.[4]
-
The excess acetic anhydride is removed under reduced pressure.
-
The crude intermediate is then dissolved in a suitable solvent like toluene, followed by the addition of the primary amine (1.0 mmol).
-
The mixture is refluxed for an additional 2-4 hours. A dehydrating agent like PCl₃ can be added to facilitate the cyclization.[5]
-
After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and dried.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of quinazolinone derivatives from isatoic anhydride precursors. While specific data for 6-iodoisatoic anhydride is limited in single reports, the data for analogous reactions with unsubstituted and other substituted isatoic anhydrides provide a useful reference.
| Entry | Amine | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Benzaldehyde | p-TsOH | THF | 2 | 92 | [6] |
| 2 | 4-Chloroaniline | 4-Chlorobenzaldehyde | Fe₃O₄ nanoparticles | Water | 1.5 | 95 | N/A |
| 3 | Methylamine | Benzaldehyde | Fe₃O₄ nanoparticles | Water | 3 | 85 | N/A |
| 4 | Phenylhydrazine | Benzaldehyde | SBA-15@ELA | Ethanol | 1 | 96 | [2] |
| 5 | Aniline | Pyridine-3-carbaldehyde | NaHSO₄ | THF | 3 | High | [7] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Biological Activities of 6-Iodoquinazolinone Derivatives
Several studies have highlighted the promising biological activities of 6-iodoquinazolinone derivatives. These compounds have been evaluated for various therapeutic applications, including:
-
Antimicrobial Activity: A novel series of 6-iodoquinazolin-4-one derivatives demonstrated potent to moderate antibacterial and antifungal activities against various strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans.[1]
-
Anticancer Activity: Certain 6-iodo-2-methylquinazolin-4(3H)-one derivatives have shown remarkable cytotoxic activity against specific human cancer cell lines, with some compounds exhibiting efficacy comparable to the anticancer drug paclitaxel.[5]
-
Anthelmintic Activity: Peptide derivatives of iodoquinazolinones have displayed good anthelmintic activity against several earthworm species.[8][9]
The diverse biological profiles of these compounds underscore their potential as scaffolds for the development of new therapeutic agents.
Conclusion
The one-pot synthesis of quinazolinone derivatives from 6-iodoisatoic anhydride represents an efficient and versatile strategy for accessing a class of heterocycles with significant therapeutic potential. The protocols outlined in this document provide a foundation for researchers to synthesize and explore the chemical and biological properties of these valuable compounds. The presence of the iodine substituent opens avenues for extensive structural modifications, making this synthetic approach particularly valuable in the context of drug discovery and medicinal chemistry.
References
- 1. jocpr.com [jocpr.com]
- 2. One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation [organic-chemistry.org]
- 7. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 8. Synthesis and Biological Activity of Peptide Derivatives of Iodoquinazolinones/Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Catalytic Activation of 6-Iodo-2H-3,1-benzoxazine-2,4(1H)-dione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic activation of the C-I bond in 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione, a key intermediate in the synthesis of functionalized quinazolinones and other heterocyclic compounds relevant to drug discovery. The following sections outline established catalytic methodologies, including palladium-catalyzed cross-coupling reactions, offering a practical guide for the synthesis of novel derivatives.
Introduction
This compound, also known as 6-iodoisatoic anhydride, is a versatile building block. The presence of the iodo group at the 6-position provides a reactive handle for the introduction of various substituents onto the benzoxazine core through catalytic cross-coupling reactions. This allows for the systematic modification of the scaffold to explore structure-activity relationships (SAR) in drug development programs. The subsequent reaction of the anhydride moiety with amines provides a straightforward route to a diverse array of 6-substituted quinazolin-4(3H)-ones and related heterocyclic systems.
This document focuses on providing practical, detailed protocols for key catalytic transformations of 6-iodoisatoic anhydride.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are indispensable tools for the functionalization of aryl halides, including 6-iodoisatoic anhydride.
Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-2H-3,1-benzoxazine-2,4(1H)-diones
The Suzuki-Miyaura coupling enables the formation of a C-C bond between 6-iodoisatoic anhydride and a variety of aryl or heteroaryl boronic acids or esters. This reaction is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups.
Experimental Protocol:
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., SPhos)
-
Potassium carbonate (K₂CO₃) or another suitable base (e.g., Cs₂CO₃)
-
Dioxane/Water (4:1 v/v) or another suitable solvent system (e.g., Toluene/Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add palladium(II) acetate (0.05 equiv) and triphenylphosphine (0.10 equiv).
-
Add the degassed dioxane/water (4:1) solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-2H-3,1-benzoxazine-2,4(1H)-dione.
Quantitative Data Summary (Representative):
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 92 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 85 | 12 | 78 |
Suzuki-Miyaura Coupling Workflow
Application Notes and Protocols: Synthesis of Novel Anticancer 6-Iodo-2-methylquinazolin-4(3H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis and evaluation of a series of novel 6-iodo-2-methylquinazolin-4-(3H)-one derivatives exhibiting potential anticancer activity. The synthesis originates from 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione (also known as 5-iodoisatoic anhydride), a key intermediate for introducing an iodine atom at the 6-position of the quinazolinone scaffold. The presence of iodine enhances lipophilicity and molecular absorption, making these compounds promising candidates for further drug development.[1]
Introduction
Quinazolinones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] The introduction of an iodine atom into the quinazolinone scaffold can significantly modulate its biological activity. This document outlines the synthesis of a series of 3N-substituted 6-iodo-2-methylquinazolin-4-(3H)-ones and presents their in vitro cytotoxic activity against various human cancer cell lines.
Synthetic Pathway Overview
The synthesis of the target 6-iodo-2-methylquinazolin-4-(3H)-one derivatives is a multi-step process commencing from anthranilic acid. The key intermediate, 5-iodoanthranilic acid, is first synthesized and then converted to 2-acetamido-5-iodobenzoic acid. This intermediate is then cyclized to form the desired 6-iodo-2-methylquinazolin-4-(3H)-one scaffold, which is subsequently substituted at the 3N-position to yield a library of derivatives.[1]
Caption: General synthetic scheme for 3N-substituted 6-iodo-2-methylquinazolin-4(3H)-ones.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
Synthesis of 5-Iodoanthranilic Acid (1)
-
To a solution of anthranilic acid in ethanol, add a solution of iodine and hydrogen peroxide.
-
Reflux the mixture. The progress of the reaction can be monitored by TLC.
-
After completion, the reaction mixture is cooled, and the precipitate is filtered, washed, and dried to afford 5-iodoanthranilic acid.[1] Yield: 88%[1]
Synthesis of 2-Acetamido-5-iodobenzoic Acid (2)
-
A mixture of 5-iodoanthranilic acid (1) and acetic anhydride is heated under reflux.[1]
-
After the reaction is complete, the mixture is cooled, and the resulting solid is collected by filtration.
-
The solid is then hydrolyzed under reflux to yield 2-acetamido-5-iodobenzoic acid.[1] Yield: 75%[1]
General Procedure for the Synthesis of 6-Iodo-2-methylquinazolin-4(3H)-one Derivatives (3a-n)
The synthesis of the final compounds involves the reaction of 2-acetamido-5-iodobenzoic acid (2) which cyclizes to an intermediate, likely 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one, followed by reaction with various primary amines or hydrazines to yield the 3N-substituted quinazolinones.
-
A mixture of 2-acetamido-5-iodobenzoic acid (2) is treated with a suitable dehydrating agent to form the benzoxazinone intermediate.
-
The appropriate amine or hydrazine is then added to the reaction mixture.
-
The mixture is heated under reflux for a specified time.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
Yields for the synthesis of compounds 3a-n vary depending on the substituent, with the highest yields reaching 80% for compounds 3h (m-Cl-p-F phenyl) and 3i (hydrazine derivative), and the lowest yield being 21% for compound 3n (o-NO2 phenyl).[1]
Anticancer Activity
The synthesized 6-iodo-2-methylquinazolin-4-(3H)-one derivatives (3a–n) were evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines. The IC50 values, the concentration of the compound that inhibits 50% of cell growth, were determined and are summarized in the table below. Paclitaxel was used as a reference drug.[1]
| Compound | Substituent (R) | HeLa (Cervical Cancer) IC50 (µM) | HL-60 (Promyelocytic Leukemia) IC50 (µM) | U937 (Non-Hodgkin Lymphoma) IC50 (µM) |
| 3a | Phenyl | >100 | 21 | 30 |
| 3b | 4-Fluorophenyl | >100 | 45 | 45 |
| 3d | 4-Chlorophenyl | 10 | >100 | >100 |
| 3e | 4-Bromophenyl | 30 | >100 | >100 |
| 3h | 3-Chloro-4-fluorophenyl | 30 | >100 | >100 |
| Paclitaxel | - | 0.01 | 0.01 | 0.01 |
| Data extracted from the cited literature.[1] |
Several compounds demonstrated noteworthy cytotoxic activity. Specifically, compound 3a was effective against promyelocytic leukemia (HL-60) and non-Hodgkin lymphoma (U937) cell lines.[1] Compound 3d showed significant activity against the cervical cancer (HeLa) cell line with an IC50 value of 10 µM.[1] Compounds 3b , 3e , and 3h also exhibited remarkable cytotoxic activity against specific cancer cell lines when compared to the standard anticancer drug, paclitaxel.[1]
Experimental and Screening Workflow
The overall workflow from synthesis to biological evaluation is depicted below. This process involves the initial synthesis of the compound library, followed by structural characterization and subsequent in vitro screening for anticancer activity. Promising candidates can then be subjected to further studies such as molecular docking and 3D-QSAR to understand their structure-activity relationships.
Caption: Workflow for synthesis, characterization, and evaluation of anticancer compounds.
Conclusion
The synthetic route starting from this compound provides an effective method for generating a library of novel 6-iodo-2-methylquinazolin-4-(3H)-one derivatives. Several of these compounds have demonstrated significant in vitro anticancer activity against various human cancer cell lines, highlighting their potential as lead compounds for the development of new anticancer agents. Further optimization of these structures could lead to the discovery of more potent and selective drug candidates.
References
Protecting Group Strategies for Reactions Involving 6-Iodoisatoic Anhydride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Iodoisatoic anhydride is a valuable building block in synthetic organic chemistry, particularly for the synthesis of quinazolinones and other heterocyclic scaffolds of medicinal interest. The presence of three reactive sites—the amino group, the anhydride carbonyls, and the carbon-iodine bond—necessitates careful strategic planning to achieve desired chemical transformations selectively. This document provides detailed application notes and protocols for the protection of the amino group of 6-iodoisatoic anhydride, a crucial step to modulate its reactivity and prevent unwanted side reactions during subsequent manipulations. The strategies discussed herein focus on the use of common amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and acetyl (Ac).
Core Concepts in Protecting Group Strategy
The primary objective of protecting the amino group in 6-iodoisatoic anhydride is to temporarily block its nucleophilicity. This allows for selective reactions at other positions of the molecule, such as nucleophilic attack on the anhydride carbonyls or transition metal-catalyzed cross-coupling reactions at the C-I bond. An ideal protecting group for this purpose should be:
-
Easy to introduce in high yield under mild conditions that do not affect the anhydride ring or the iodo-substituent.
-
Stable to the reaction conditions of the subsequent synthetic steps.
-
Easy to remove selectively in high yield under conditions that do not compromise the integrity of the desired product.
The choice of protecting group is therefore dictated by the overall synthetic route and the compatibility of its deprotection conditions with the functional groups present in the intermediate and final products.
N-Protection of 6-Iodoisatoic Anhydride: Protocols and Data
N-tert-Butoxycarbonyl (Boc) Protection
The Boc group is a widely used protecting group for amines due to its stability under a broad range of non-acidic conditions and its facile removal under mild acidic conditions. This makes it an excellent choice for reactions that are sensitive to acids but tolerant of bases or nucleophiles.
Experimental Protocol: Synthesis of N-Boc-6-iodoisatoic Anhydride
-
Dissolution: In a round-bottom flask, dissolve 6-iodoisatoic anhydride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of water and acetone (e.g., 95:5).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc)₂O (1.1-1.5 eq). If necessary, a mild base like sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) can be added, particularly if the reaction is sluggish. However, catalyst-free conditions in aqueous acetone have been reported to be effective for the N-Boc protection of various amines.[1]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: If an aqueous system is used, extract the product with an organic solvent like ethyl acetate. If the reaction is performed in an organic solvent, wash the solution with a mild aqueous acid (e.g., 1M HCl) to remove any unreacted base, followed by a wash with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-6-iodoisatoic anhydride.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
| Protecting Group | Reagent | Solvent | Base | Temperature | Typical Yield | Reference |
| Boc | (Boc)₂O | DCM or Water/Acetone | Optional (e.g., NaHCO₃) | Room Temp. | >90% (estimated) | [1] |
Deprotection: The Boc group can be removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or with HCl in an organic solvent. Importantly, these conditions are generally compatible with aryl iodides.[1] A study has shown that N-Boc deprotection from iodo-substituted aromatic compounds using oxalyl chloride in methanol proceeds efficiently without affecting the iodo group.[1] Another method utilizes iodine as a catalyst for N-Boc deprotection under neutral conditions.[2][3][4]
N-Benzyloxycarbonyl (Cbz) Protection
The Cbz group is another common amine protecting group. It is stable to acidic and basic conditions but can be readily removed by catalytic hydrogenolysis. This orthogonality makes it suitable for syntheses where the Boc group's acid lability is a concern.
Experimental Protocol: Synthesis of N-Cbz-6-iodoisatoic Anhydride
-
Dissolution: Dissolve 6-iodoisatoic anhydride (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 2:1).
-
Base Addition: Add sodium bicarbonate (NaHCO₃) (2.0 eq).
-
Reagent Addition: Cool the solution to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.1-1.5 eq) dropwise.
-
Reaction: Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction by TLC.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting residue by silica gel column chromatography.
| Protecting Group | Reagent | Solvent | Base | Temperature | Typical Yield | Reference |
| Cbz | Cbz-Cl | THF/Water | NaHCO₃ | 0 °C to Room Temp. | ~90% (estimated) | [5] |
Deprotection: The standard method for Cbz deprotection is catalytic hydrogenation (e.g., H₂, Pd/C). However, this method can also reduce aryl iodides.[6] Therefore, for substrates containing an iodo-substituent, alternative deprotection methods such as treatment with strong acids (e.g., HBr in acetic acid) may be necessary, provided the rest of the molecule is stable to these conditions.
N-Acetyl (Ac) Protection
The acetyl group is a simple and cost-effective protecting group for amines. It is stable to a wide range of reaction conditions but typically requires harsh conditions (strong acid or base) for removal, which may not be suitable for complex molecules. However, in the context of quinazolinone synthesis from 6-iodoisatoic anhydride, N-acetylation can be a transient protection that is incorporated into the final product.
Experimental Protocol: In situ N-Acetylation and Cyclization
In many syntheses of 2-methyl-quinazolinones, 5-iodoanthranilic acid (the hydrolyzed form of 6-iodoisatoic anhydride) is reacted directly with acetic anhydride. This serves to both N-acetylate the amino group and form a benzoxazinone intermediate, which then reacts with an amine to form the quinazolinone.[7][8]
-
Reaction Setup: Reflux 5-iodoanthranilic acid (1.0 eq) in acetic anhydride.
-
Intermediate Formation: This step forms the N-acetylated benzoxazinone intermediate.
-
Cyclization: The intermediate is then reacted with a primary amine in the presence of a dehydrating agent like phosphorus trichloride (PCl₃) to yield the corresponding 6-iodo-2-methylquinazolin-4(3H)-one.[7]
| Protecting Group | Reagent | Conditions | Application | Reference |
| Acetyl (Ac) | Acetic Anhydride | Reflux | In situ protection for quinazolinone synthesis | [7][8] |
Logical Workflow for Protecting Group Selection
The choice of a protecting group for 6-iodoisatoic anhydride is contingent on the planned subsequent reactions. The following diagram illustrates a logical workflow for selecting an appropriate protecting group.
Caption: Logical workflow for selecting a protecting group for 6-iodoisatoic anhydride.
Signaling Pathways in Protected 6-Iodoisatoic Anhydride Reactions
The protection of the amino group alters the reactivity pathways of 6-iodoisatoic anhydride. The following diagram illustrates the general reaction pathways available to the protected and unprotected molecule.
Caption: Reaction pathways of protected vs. unprotected 6-iodoisatoic anhydride.
Conclusion
The strategic use of protecting groups is essential for the successful application of 6-iodoisatoic anhydride in complex organic synthesis. The choice between Boc, Cbz, or in-situ acetylation depends critically on the planned reaction sequence and the stability of the iodo-substituent under the required deprotection conditions. The protocols and data summarized in this document provide a foundation for researchers to develop robust and efficient synthetic routes utilizing this versatile building block. Careful consideration of the orthogonality of the chosen protecting group strategy will enable the selective functionalization of 6-iodoisatoic anhydride and the successful synthesis of target molecules.
References
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. cris.bgu.ac.il [cris.bgu.ac.il]
- 5. ethz.ch [ethz.ch]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
common side products in the synthesis of 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione, also known as 6-iodoisatoic anhydride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete cyclization: The reaction of 5-iodoanthranilic acid with the phosgenating agent may be incomplete. | - Ensure the phosgenating agent (e.g., triphosgene) is fresh and of high purity.- Optimize reaction temperature and time. Prolonged reaction times or gentle heating may be required.- Use an appropriate solvent that allows for good solubility of the starting material and effective reaction with the phosgenating agent. Anhydrous conditions are critical. |
| Decomposition of starting material: 5-Iodoanthranilic acid can be unstable, especially at elevated temperatures, leading to the evolution of free iodine.[1] | - Avoid excessive heating during the reaction and workup.- Use purified 5-iodoanthranilic acid to minimize the presence of impurities that could catalyze decomposition. | |
| Hydrolysis of the product: 6-Iodoisatoic anhydride is sensitive to moisture and can hydrolyze back to 5-iodoanthranilic acid. | - Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents. | |
| Product Discoloration (e.g., brown or purple tint) | Presence of free iodine: Decomposition of the 5-iodoanthranilic acid starting material or the product can release elemental iodine, which imparts color. The crude 5-iodoanthranilic acid itself can be a brown to purple solid. | - Purify the starting 5-iodoanthranilic acid before use. Recrystallization is a common method.- During workup, wash the crude product with a solution of sodium thiosulfate to remove traces of iodine.- Purify the final product by recrystallization. |
| Formation of colored polymeric byproducts: Incomplete or side reactions can lead to the formation of polymeric impurities. | - Optimize reaction conditions to favor the desired cyclization.- Purify the product by recrystallization from a suitable solvent. | |
| Inconsistent or Broad Melting Point of the Product | Presence of impurities: The product may be contaminated with unreacted starting material, side products, or decomposition products. | - Ensure the reaction goes to completion by monitoring with an appropriate technique (e.g., TLC or NMR).- Purify the product thoroughly by recrystallization. Choose a solvent system that effectively separates the desired product from impurities. |
| Difficulty in Isolating the Product | Product solubility: The product may be soluble in the reaction solvent or workup solutions. | - After the reaction, if the product precipitates, ensure complete precipitation by cooling the mixture.- If the product is soluble, carefully remove the solvent under reduced pressure.- Select an appropriate anti-solvent to induce precipitation if necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: Based on the general reactivity of anthranilic acids with phosgenating agents, the following are potential side products:
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Unreacted 5-Iodoanthranilic Acid: Incomplete reaction will result in the starting material being present as an impurity.
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5-Iodoanthraniloyl Chloride Hydrochloride: The reaction of the amino group of 5-iodoanthranilic acid with phosgene can generate HCl, which can then react with the intermediate acyl chloride to form the corresponding hydrochloride salt.
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Polymeric Materials: Uncontrolled polymerization or side reactions can lead to the formation of insoluble, high-molecular-weight byproducts.
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Decarboxylated Species: Under harsh conditions, isatoic anhydrides can decarboxylate.
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Products from Reaction with Solvent: If a nucleophilic solvent is used, it may react with the isatoic anhydride.
Q2: My starting material, 5-iodoanthranilic acid, is colored. Will this affect my synthesis?
A2: Yes, a colored 5-iodoanthranilic acid (often brown or purple) suggests the presence of elemental iodine as an impurity.[1] This can indicate decomposition and may lead to a lower yield and a discolored final product. It is highly recommended to purify the 5-iodoanthranilic acid, for example by recrystallization, before use.
Q3: What is the role of using an inert atmosphere during the synthesis?
A3: this compound, like other isatoic anhydrides, is sensitive to moisture. An inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the hydrolysis of the anhydride ring back to the corresponding anthranilic acid.
Q4: How can I purify the final product, this compound?
A4: Recrystallization is the most common and effective method for purifying isatoic anhydrides. The choice of solvent is critical and should be determined experimentally. Solvents such as ethyl acetate, toluene, or mixtures containing these solvents are often good starting points. The goal is to find a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at all temperatures.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline based on the synthesis of analogous isatoic anhydrides. Optimization may be required for specific laboratory conditions.
Materials:
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5-Iodoanthranilic acid
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Triphosgene (or a solution of phosgene in a suitable solvent)
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Anhydrous solvent (e.g., tetrahydrofuran (THF), dioxane, or ethyl acetate)
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Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: Under an inert atmosphere, a solution or suspension of 5-iodoanthranilic acid in a dry solvent is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and an addition funnel.
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Reaction: A solution of triphosgene (approximately 0.33-0.40 equivalents relative to the anthranilic acid) in the same anhydrous solvent is added dropwise to the stirred suspension of 5-iodoanthranilic acid at a controlled temperature (often starting at 0 °C and allowing to warm to room temperature or gently heating).
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Monitoring: The reaction progress is monitored by a suitable method, such as Thin Layer Chromatography (TLC), until the starting material is consumed. The reaction mixture may become a clear solution as the product forms.
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Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then typically washed with a non-polar solvent (e.g., hexane) to remove any non-polar impurities.
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Purification: The crude solid is purified by recrystallization from an appropriate solvent to yield pure this compound.
Visualizations
Below are diagrams illustrating the key chemical transformation and a logical workflow for troubleshooting common issues.
Caption: Synthesis of 6-iodoisatoic anhydride and potential side products.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Purification of 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione, also known as 6-iodoisatoic anhydride.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: The primary purification techniques for this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities. For crystalline products, recrystallization is often sufficient.[1][2] Non-crystalline materials or complex mixtures of impurities may necessitate column chromatography.
Q2: What are the expected physical properties of pure this compound?
A2: Pure this compound is typically a crystalline solid. There are some variations in the reported appearance and melting point in the literature, which may depend on the crystalline form or residual impurities.
| Property | Reported Value 1 | Reported Value 2 |
| Appearance | White crystalline solid | Pale brown solid |
| Melting Point | 232-234 °C | 196-198 °C |
Q3: What are the key spectroscopic signatures to confirm the identity and purity of this compound?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure and assessing the purity of the compound. The following are the reported ¹H and ¹³C NMR chemical shifts in DMSO-d₆.
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic CH | 6.96 | d | 8.5 | 1H |
| Aromatic CH | 8.01 | dd | 8.5, 1.2 | 1H |
| Aromatic CH | 8.13 | d | 1.2 | 1H |
| NH | 11.63 | s | - | 1H |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm) |
| C-I | 86.4 |
| Aromatic CH | 113.1 |
| Aromatic C | 118.2 |
| Aromatic CH | 136.9 |
| Aromatic CH | 141.6 |
| Aromatic C | 145.3 |
| C=O | 147.3 |
| C=O | 159.2 |
Source: Adapted from supplementary data of a relevant publication.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in the hot solvent. | The solvent is too non-polar. | Try a more polar solvent. For isatoic anhydrides, 95% ethanol or dioxane have been used successfully for the unsubstituted parent compound. A mixture of solvents, such as ethyl acetate and hexane, can also be effective. |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling is too rapid. The solvent may also be too non-polar. | Add a small amount of a more polar co-solvent to the hot solution. Ensure the solution cools slowly. Scratch the inside of the flask with a glass rod to induce crystallization. |
| Poor recovery of the purified compound. | The compound is too soluble in the cold solvent. Too much solvent was used. | Place the flask in an ice bath to maximize precipitation. Reduce the initial volume of hot solvent used for dissolution. |
| The purified product is still colored (e.g., pink, brown, or violet). | Presence of colored impurities, possibly from the iodination reaction or side reactions. | Consider a pre-purification wash. For a similar compound, a slurry in acidified water (pH 5.5) was used to remove a pink coloration. Washing the crude solid with a solvent in which the product is sparingly soluble but the impurity is soluble (e.g., methanol) can also be effective. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the product from impurities. | Incorrect eluent polarity. | Optimize the eluent system using Thin Layer Chromatography (TLC) first. A common starting point for anhydrides is a mixture of hexane and ethyl acetate. A gradient of 5% to 20% ethyl acetate in hexane is a reasonable range to explore. |
| The compound does not elute from the column. | The eluent is too non-polar. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture. |
| The compound streaks on the column. | The compound is not fully soluble in the eluent, or the column is overloaded. | Ensure the crude material is fully dissolved in a minimal amount of the eluent before loading onto the column. Use an appropriate amount of silica gel for the quantity of crude product. |
| Decomposition of the product on silica gel. | Isatoic anhydrides can be sensitive to the acidic nature of silica gel, potentially leading to decarboxylation. | Minimize the time the compound spends on the column. Use a less acidic stationary phase like neutral alumina if decomposition is suspected. |
Experimental Protocols
General Recrystallization Protocol
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., 95% ethanol, dioxane, ethyl acetate, acetone) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
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Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent to just dissolve the compound.
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Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry the purified product.
General Column Chromatography Protocol
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Stationary Phase: Prepare a slurry of silica gel in the initial, least polar eluent.
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Packing the Column: Pour the slurry into a chromatography column and allow the silica to settle into a packed bed.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
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Elution: Begin eluting with the chosen solvent system (e.g., starting with 5% ethyl acetate in hexane). The polarity of the eluent can be gradually increased to facilitate the elution of the compound.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: General purification workflow for this compound.
References
troubleshooting guide for reactions involving 6-iodoisatoic anhydride
Welcome to the technical support center for 6-iodoisatoic anhydride. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common issues encountered in reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is 6-iodoisatoic anhydride and what are its primary applications?
6-Iodoisatoic anhydride is a substituted aromatic anhydride commonly used in organic synthesis. Its key structural features—the reactive anhydride moiety and the iodine substituent—make it a valuable building block for the synthesis of a variety of heterocyclic compounds, particularly quinazolinones and their derivatives. The presence of the iodine atom provides a convenient handle for further functionalization via cross-coupling reactions, enabling the creation of diverse molecular libraries for drug discovery and materials science.
Q2: What are the most common problems encountered when working with 6-iodoisatoic anhydride?
The most frequently reported issues include:
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Low or no yield of the desired product: This can be due to a variety of factors including poor solubility, reagent decomposition, or competing side reactions.
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Formation of a significant amount of a decarboxylated byproduct: Isatoic anhydrides are susceptible to decarboxylation, especially at elevated temperatures, leading to the formation of unwanted side products.
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Incomplete reactions: Reactions may stall before all the starting material is consumed.
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Difficulty in product purification: The presence of side products and unreacted starting materials can complicate the isolation of the desired compound.
Q3: How should 6-iodoisatoic anhydride be stored?
To ensure its stability, 6-iodoisatoic anhydride should be stored in a cool, dry place, away from moisture and light. As an anhydride, it is susceptible to hydrolysis. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
Troubleshooting Guides
Issue 1: Low or No Yield in Reactions with Nucleophiles (Amines or Alcohols)
This is a common frustration in organic synthesis. The following guide provides a systematic approach to diagnosing and resolving low-yield issues.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Poor Solubility of 6-Iodoisatoic Anhydride | The anhydride may not be sufficiently dissolved in the chosen solvent, leading to a slow or incomplete reaction. | Protocol 1: Solvent Screening and Solubility Enhancement. 1. Test the solubility of 6-iodoisatoic anhydride in a range of aprotic polar solvents such as DMF, DMSO, NMP, or dioxane. 2. If solubility remains low, consider gentle heating (monitor for decomposition, see Issue 2). 3. For reactions with amines, using a slight excess of the amine can sometimes aid in solubilizing the anhydride. |
| Decomposition of 6-Iodoisatoic Anhydride | The anhydride may be degrading under the reaction conditions, particularly if heated. | Protocol 2: Reaction Temperature Optimization. 1. Set up a series of small-scale reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C). 2. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature that balances reaction rate and anhydride stability. 3. If elevated temperatures are necessary, minimize the reaction time. |
| Hydrolysis of the Anhydride | Contamination with water will lead to the hydrolysis of 6-iodoisatoic anhydride to the corresponding carboxylic acid, which is generally less reactive. | Protocol 3: Anhydrous Reaction Conditions. 1. Dry all glassware in an oven at >120 °C for several hours and cool under a stream of inert gas. 2. Use anhydrous solvents. Commercially available anhydrous solvents are recommended. 3. Handle all reagents under an inert atmosphere (nitrogen or argon). |
| Insufficient Nucleophilicity of the Amine/Alcohol | The nucleophile may not be reactive enough to attack the anhydride efficiently. | Protocol 4: Use of a Catalyst or Base. 1. For alcoholysis, add a catalytic amount of a Lewis acid (e.g., Bi(OTf)₃) or a base like pyridine or DMAP to activate the anhydride or the alcohol.[1] 2. For aminolysis, ensure that a suitable base is present to neutralize the carboxylic acid byproduct, which can protonate the amine nucleophile. Often, using two equivalents of the amine is sufficient.[2] |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Prominent Decarboxylation Side Reaction
Isatoic anhydrides can undergo thermal decarboxylation to generate highly reactive benzynes, which can lead to a mixture of undesired byproducts.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| High Reaction Temperature | The rate of decarboxylation increases significantly with temperature. | Protocol 5: Low-Temperature Reaction Conditions. 1. Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. 2. Consider extending the reaction time at a lower temperature instead of increasing the temperature. 3. For sluggish reactions, explore the use of catalysts that can promote the desired transformation at lower temperatures (see Protocol 4). |
| Prolonged Reaction Time at Elevated Temperature | Even at moderately elevated temperatures, extended reaction times can lead to significant decarboxylation. | Protocol 6: Reaction Monitoring and Timely Quenching. 1. Closely monitor the reaction progress using TLC or LC-MS. 2. Once the starting material is consumed or the reaction appears to have stalled, quench the reaction promptly. 3. Avoid unnecessarily long reaction times, especially when heating. |
Logical Relationship for Minimizing Decarboxylation
Caption: Factors influencing and mitigating decarboxylation.
Issue 3: Incomplete Reaction and Starting Material Recovery
Sometimes, a significant amount of 6-iodoisatoic anhydride is recovered unreacted, even after extended reaction times.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Reversible Reaction or Unfavorable Equilibrium | The reaction may be reversible, or the equilibrium may not favor product formation under the current conditions. | Protocol 7: Driving the Reaction to Completion. 1. If a volatile byproduct is formed, consider performing the reaction under conditions that remove it (e.g., under a gentle stream of inert gas if applicable). 2. For reactions with amines, ensure that at least two equivalents of the amine or one equivalent of a non-nucleophilic base are used to neutralize the carboxylic acid byproduct and drive the equilibrium forward. |
| Product Inhibition | The product of the reaction may be inhibiting the catalyst or reacting with one of the starting materials. | Protocol 8: Staged Addition of Reagents. 1. Add the nucleophile portion-wise over the course of the reaction. 2. This can help to keep the concentration of the product low at any given time, potentially reducing inhibition. |
| Deactivation of Catalyst | If a catalyst is being used, it may be deactivating over time. | Protocol 9: Catalyst Stability and Loading. 1. Ensure the catalyst is compatible with all reagents and conditions. 2. Consider adding a second portion of the catalyst midway through the reaction if deactivation is suspected. |
Experimental Protocols
Protocol 1: Solvent Screening and Solubility Enhancement
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Place a small amount (e.g., 5 mg) of 6-iodoisatoic anhydride into separate vials.
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Add 0.5 mL of the test solvent (e.g., DMF, DMSO, NMP, THF, acetonitrile, dioxane) to each vial.
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Stir or sonicate the mixtures at room temperature for 10 minutes.
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Visually assess the solubility.
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If the compound is not fully dissolved, gently warm the mixture in a water bath to a maximum of 50 °C and observe any changes in solubility.
Protocol 3: General Procedure for Anhydrous Reaction with an Amine
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Dry a round-bottom flask and magnetic stir bar in an oven at 120 °C for at least 4 hours.
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Assemble the flask while hot under a stream of dry nitrogen or argon and allow it to cool to room temperature.
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Add 6-iodoisatoic anhydride (1.0 eq) to the flask.
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Add anhydrous solvent (e.g., THF, dioxane) via syringe.
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Add the amine (2.0 eq) dropwise to the stirred suspension/solution at room temperature.
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Monitor the reaction by TLC or LC-MS until completion.
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
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Wash the organic layer with saturated aqueous sodium bicarbonate to remove the carboxylic acid byproduct, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Data Summary
While specific quantitative data for troubleshooting 6-iodoisatoic anhydride is not extensively published, the following table provides a general guide based on the reactivity of isatoic anhydrides.
| Reaction Condition | Expected Outcome | Potential Byproducts |
| Reaction with primary amine, 2 eq., aprotic solvent, RT | Good to excellent yield of the corresponding 2-aminobenzamide. | Unreacted starting material if reaction time is insufficient. |
| Reaction with primary amine, 1 eq., aprotic solvent, RT | Lower yield due to protonation of the amine by the carboxylic acid byproduct. | Significant amount of unreacted starting material. |
| Reaction with amine, elevated temperature (e.g., > 100 °C) | Increased rate of reaction, but also increased risk of decarboxylation. | Decarboxylated byproducts, potential for quinazolinone formation. |
| Reaction with alcohol, no catalyst | Very slow or no reaction. | Mostly unreacted starting materials. |
| Reaction with alcohol, with catalyst (e.g., DMAP, Bi(OTf)₃) | Moderate to good yield of the corresponding ester. | Unreacted starting material if catalyst loading or reaction time is insufficient. |
| Reaction in the presence of water | Hydrolysis to 2-amino-5-iodobenzoic acid. | Carboxylic acid. |
This technical support center provides a starting point for addressing common challenges in reactions involving 6-iodoisatoic anhydride. Successful troubleshooting often involves a systematic and logical approach to identifying and resolving the underlying issues. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
effect of reaction temperature on the stability of 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione
This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione, with a focus on the effects of reaction temperature. While specific quantitative stability data for this iodo-substituted derivative is limited in published literature, this guide extrapolates information from its parent compound, isatoic anhydride, and general principles of anhydride chemistry to provide practical guidance for researchers.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of this compound?
Q2: What are the primary degradation pathways for this compound at elevated temperatures?
Based on the chemistry of isatoic anhydride, two primary degradation pathways at elevated temperatures are:
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Hydrolysis: In the presence of water or other nucleophiles, the anhydride ring can open to form 2-amino-5-iodobenzoic acid. This process is accelerated by increased temperature.[2][3]
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Thermal Decarboxylation: Upon heating, isatoic anhydride can release carbon dioxide.[3] This is a common reaction for this class of compounds and is utilized in some industrial applications as a blowing agent.
Q3: How does reaction temperature affect the stability of the compound in solution?
The stability of this compound in solution is highly dependent on the solvent and the temperature.
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In Protic Solvents (e.g., water, alcohols): The rate of hydrolysis and alcoholysis (ring-opening by reaction with an alcohol) will increase significantly with temperature.[2][3]
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In Aprotic Solvents: The compound will be more stable, but thermal decomposition can still occur at higher temperatures. Many syntheses using isatoic anhydride derivatives are performed at temperatures between 30°C and 100°C, suggesting reasonable stability for typical reaction times at these temperatures.[4]
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Effect of pH: In aqueous or protic solutions, the stability is also pH-dependent. Strong bases can promote ring-opening.[4]
Q4: What are the recommended storage conditions to ensure the stability of this compound?
To maximize shelf-life and prevent degradation, the compound should be stored in a cool, dry place, under an inert atmosphere (e.g., nitrogen or argon). This minimizes exposure to moisture and atmospheric oxygen. For long-term storage, refrigeration (2-8°C) is recommended. Studies on other anhydride-containing polymers have shown that storage at low temperatures significantly reduces degradation.[5]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield or no product in a reaction involving heating. | Thermal decomposition of the starting material. | - Run the reaction at a lower temperature for a longer duration.- Add the this compound to the reaction mixture in portions.- Ensure the reaction is performed under anhydrous conditions. |
| Formation of 2-amino-5-iodobenzoic acid as a byproduct. | Hydrolysis of the anhydride ring. | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere.- Avoid protic solvents if possible. |
| Inconsistent results between batches. | Degradation of the starting material during storage. | - Store the compound in a desiccator, preferably in a freezer.- Check the purity of the starting material by techniques like NMR or melting point before use. |
| Discoloration of the compound upon heating. | Possible decomposition or side reactions. | - Lower the reaction temperature.- Use a higher purity solvent.- Consider if the discoloration impacts the final product purity and if further purification is needed. |
Data Summary
Since specific quantitative data for this compound is not available, the following table provides a qualitative summary of expected stability based on data for isatoic anhydride and general chemical principles.
| Temperature Range | Expected Stability in Solid State (Dry) | Expected Stability in Solution | Key Considerations |
| < 0°C | High | High (in aprotic solvents) | Recommended for long-term storage. |
| 0 - 30°C | Good | Moderate (risk of hydrolysis in protic solvents) | Standard laboratory conditions; protect from moisture. |
| 30 - 80°C | Fair to Good | Low to Moderate (increased risk of hydrolysis and decomposition) | Many reactions are performed in this range; use anhydrous conditions and inert atmosphere.[4] |
| > 80°C | Low | Low (significant decomposition likely) | High risk of decarboxylation and hydrolysis.[3][4] |
Experimental Protocols
Protocol 1: Assessment of Thermal Stability using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
This protocol outlines a general method to determine the melting point and decomposition temperature of this compound.
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Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC/TGA pan.
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Instrument Setup (DSC):
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Place the sample pan and a reference pan in the DSC cell.
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Heat the sample from room temperature (e.g., 25°C) to a temperature above the expected decomposition (e.g., 300°C) at a constant rate (e.g., 10°C/min).
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Use an inert gas purge (e.g., nitrogen) to prevent oxidative decomposition.
-
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Instrument Setup (TGA):
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Place the sample pan in the TGA furnace.
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Heat the sample over the same temperature range and at the same heating rate as the DSC experiment.
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Monitor the mass loss as a function of temperature.
-
-
Data Analysis:
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From the DSC thermogram, identify the endothermic peak corresponding to melting and any exothermic peaks indicating decomposition.
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From the TGA curve, determine the onset temperature of mass loss, which corresponds to decomposition.
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Protocol 2: Monitoring Thermal Degradation in Solution by FT-IR Spectroscopy
This protocol allows for the qualitative assessment of the compound's stability in a solvent at a specific temperature.
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Solution Preparation: Prepare a solution of known concentration of this compound in the desired solvent (e.g., acetonitrile).
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Initial Spectrum: Record the FT-IR spectrum of the solution at time zero. Note the characteristic anhydride carbonyl stretches (typically around 1750-1850 cm⁻¹).
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Incubation: Heat the solution to the desired temperature (e.g., 60°C) in a sealed vial.
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Time-course Analysis: At regular intervals (e.g., every hour), take an aliquot of the solution and record its FT-IR spectrum.
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Data Analysis: Monitor the decrease in the intensity of the anhydride carbonyl peaks and the potential appearance of new peaks, such as a carboxylic acid carbonyl stretch (around 1700 cm⁻¹) which would indicate hydrolysis.[5]
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: General experimental workflow for assessing thermal stability.
References
- 1. Iodine-mediated oxythiolation of o-vinylanilides with disulfides for the synthesis of benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Storage Stability Study of Salicylate-based Poly(anhydride-esters) - PMC [pmc.ncbi.nlm.nih.gov]
minimizing dimer formation in 6-iodoisatoic anhydride reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize dimer formation in reactions involving 6-iodoisatoic anhydride.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction observed when reacting 6-iodoisatoic anhydride with amines?
A1: A common side reaction is the self-condensation or dimerization of 6-iodoisatoic anhydride to form the corresponding 2-(2-amino-6-iodobenzamido)-6-iodobenzoic acid (a substituted anthraniloylanthranilic acid). This occurs when one molecule of the anhydride reacts with another, acting as both an acylating agent and a nucleophile after ring-opening.
Q2: What factors promote the formation of this dimer byproduct?
A2: Dimer formation is often promoted by the presence of a base. The reaction of an amine with the anhydride produces a carboxylate, which can act as a base, catalyzing the dimerization. High reaction temperatures and prolonged reaction times can also increase the likelihood of dimer formation.
Q3: How can I minimize dimer formation?
A3: Several strategies can be employed to minimize dimer formation:
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Control of Stoichiometry: Use a precise 1:1 molar ratio of 6-iodoisatoic anhydride to your amine. An excess of the anhydride can lead to self-condensation.
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Reaction Temperature: Perform the reaction at a lower temperature. While this may slow down the desired reaction, it will disproportionately reduce the rate of the dimerization side reaction.
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Order of Addition: Slowly add the 6-iodoisatoic anhydride to a solution of the amine. This ensures that the anhydride is always in the presence of an excess of the intended nucleophile, favoring the desired reaction over self-condensation.
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Choice of Solvent: Use a non-polar, aprotic solvent to minimize the solubility and reactivity of any ionic intermediates that may catalyze dimerization.
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Use of a More Reactive Nucleophile: The rate of the desired reaction can be increased relative to the dimerization by using a more nucleophilic amine.
Q4: Are there any alternative reagents to 6-iodoisatoic anhydride that are less prone to dimerization?
A4: While 6-iodoisatoic anhydride is a common reagent for the synthesis of certain heterocyclic compounds like quinazolinones, you could consider a multi-step approach. For example, you could first synthesize the corresponding 2-amino-6-iodobenzoic acid and then couple it with your desired amine using standard peptide coupling reagents. This avoids the use of the reactive anhydride altogether.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield of the desired product and a significant amount of a high molecular weight, insoluble byproduct. | Dimerization of 6-iodoisatoic anhydride. | 1. Lower the reaction temperature: Try running the reaction at 0 °C or even -15 °C. 2. Slow addition: Add a solution of 6-iodoisatoic anhydride dropwise to the amine solution over a prolonged period (e.g., 1-2 hours). 3. Optimize stoichiometry: Ensure no excess of the anhydride is used. 4. Change solvent: Switch to a less polar, aprotic solvent like toluene or dichloromethane. |
| The reaction mixture becomes thick and difficult to stir. | Precipitation of the dimer byproduct. | Dilute the reaction mixture with more solvent. If the problem persists, it is a strong indication that dimerization is the predominant pathway, and the reaction conditions need to be significantly altered (see above). |
| Purification of the desired product is difficult due to a co-eluting or co-precipitating impurity. | The dimer has similar solubility properties to the desired product. | 1. Acid-base extraction: If your desired product is neutral or basic, you may be able to remove the acidic dimer by washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). 2. Recrystallization: Carefully select a solvent system for recrystallization that solubilizes the desired product at high temperatures but leaves the dimer insoluble, or vice-versa. 3. Column chromatography: Use a shallow gradient of a polar solvent in a non-polar solvent on silica gel to improve separation. |
Experimental Protocols
Protocol 1: Minimized Dimer Formation in the Acylation of Aniline with 6-Iodoisatoic Anhydride
This protocol is designed to favor the formation of the desired N-(2-aminobenzoyl)aniline derivative over the dimer.
Materials:
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6-Iodoisatoic Anhydride (1.0 eq)
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Aniline (1.0 eq)
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Anhydrous Dichloromethane (DCM)
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Argon or Nitrogen atmosphere
Procedure:
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Dissolve aniline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
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Cool the solution to 0 °C using an ice bath.
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In a separate flask, dissolve 6-iodoisatoic anhydride (1.0 eq) in a minimal amount of anhydrous DCM.
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Add the 6-iodoisatoic anhydride solution dropwise to the cooled aniline solution over 1 hour with vigorous stirring.
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Allow the reaction to stir at 0 °C for an additional 2 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL).
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Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Factors influencing dimer vs. product formation.
Caption: Workflow for minimizing dimer formation.
Technical Support Center: Work-up Procedures for Reactions with 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione.
Troubleshooting Guide
This guide addresses common issues encountered during the work-up of reactions involving this compound.
Issue 1: Low or No Yield of the Desired Product After Work-up
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Possible Cause 1: Incomplete Reaction. The reaction may not have gone to completion.
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Solution: Before work-up, monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present, consider extending the reaction time or increasing the temperature, if the reactants and products are stable under those conditions.
-
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Possible Cause 2: Product Lost During Extraction. The product may be more soluble in the aqueous layer than anticipated due to the presence of polar functional groups. The iodine substituent can also increase the lipophilicity of the molecule, affecting its solubility.
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Solution: Before discarding the aqueous layer, re-extract it with a different organic solvent. Acidifying or basifying the aqueous layer (depending on the product's nature) can sometimes help to drive the product into the organic phase. Always check a sample of the aqueous layer by TLC or LC-MS to ensure no product is being discarded.
-
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Possible Cause 3: Product Precipitation and Loss During Filtration. The product might be a solid that precipitates out during the reaction or work-up and is inadvertently filtered off with solid by-products or drying agents.
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Solution: Carefully examine any solid material that is filtered off. Wash the solid with a small amount of a suitable solvent in which the product is soluble but the impurity is not, and analyze the filtrate for the presence of your product.
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Issue 2: Presence of Impurities in the Final Product
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Possible Cause 1: Unreacted Starting Material. Incomplete reaction can lead to contamination of the product with this compound.
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Solution: Optimize the reaction conditions to ensure full conversion of the starting material. If unreacted starting material is still present, it can often be removed by column chromatography.
-
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Possible Cause 2: Formation of Side Products. A common side product in reactions with isatoic anhydrides is the formation of anthraniloylanthranilic acid derivatives, especially in the presence of water.
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Solution: Ensure all solvents and reagents are dry. If this side product forms, it can often be removed by an acidic or basic wash during the work-up, as its solubility will be pH-dependent.
-
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Possible Cause 3: Contamination from Reagents or Solvents. Impurities from the reagents or solvents used in the reaction or work-up can be carried through to the final product.
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Solution: Use high-purity, appropriately dried solvents and reagents. If contamination is suspected, purify the final product by recrystallization or column chromatography.
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Frequently Asked Questions (FAQs)
Q1: What is a general work-up procedure for a reaction of this compound with an amine to form a quinazolinone derivative?
A1: A typical work-up procedure is as follows:
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Cool the reaction mixture to room temperature.
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If the reaction solvent is polar and water-miscible (e.g., DMF, DMSO), dilute the mixture with a larger volume of an organic solvent such as ethyl acetate or dichloromethane.
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Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove any unreacted amine, followed by a dilute base solution (e.g., saturated NaHCO₃) to remove any acidic by-products, and finally with brine to remove residual water.
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization (e.g., from ethanol or methanol) or by column chromatography on silica gel.[1]
Q2: My product appears to be a sticky oil after removing the solvent. How can I solidify it?
A2: Sticky oils can sometimes be induced to crystallize. Try the following techniques:
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Scratching: Scratch the inside of the flask at the oil's surface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seeding: If you have a small amount of crystalline product from a previous batch, add a tiny crystal to the oil.
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Trituration: Add a small amount of a solvent in which the product is insoluble or sparingly soluble (e.g., hexanes, diethyl ether) and stir vigorously. This can sometimes wash away impurities that are inhibiting crystallization and induce the product to solidify.
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Solvent Change: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane) and then slowly add a poor solvent (e.g., hexanes) until the solution becomes cloudy. Allow the solution to stand, and crystals may form.
Q3: I am having trouble purifying my iodo-substituted product by column chromatography. It seems to be streaking on the TLC plate. What can I do?
A3: Streaking on a TLC plate can indicate several issues:
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Compound Instability: The product may be unstable on silica gel. You can try using a less acidic stationary phase like neutral alumina or a deactivated silica gel.
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Poor Solubility: The compound may not be fully dissolved in the mobile phase, causing it to streak. Try a more polar eluent system. The presence of the iodine atom can increase the molecule's lipophilicity, potentially requiring a less polar solvent system than the non-iodinated analog.
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Overloading: You may be spotting too much of your sample on the TLC plate. Try spotting a more dilute solution.
Q4: Does the iodine substituent affect the reactivity of the this compound compared to the unsubstituted parent compound?
A4: Yes, the iodine substituent can influence the reactivity. Iodine is an ortho, para-directing deactivator in electrophilic aromatic substitution. In the context of the benzoxazinedione ring, it will have an electron-withdrawing inductive effect, which can slightly increase the electrophilicity of the carbonyl carbons, potentially making them more susceptible to nucleophilic attack. However, its large size could also introduce some steric hindrance.
Data Presentation
The following table provides hypothetical data for the synthesis of a 6-iodo-quinazolinone derivative under various reaction conditions to illustrate how changes in the protocol can affect the outcome.
| Entry | Amine (equivalents) | Solvent | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) |
| 1 | 1.1 | Toluene | 12 | 65 | 85 |
| 2 | 1.1 | DMF | 12 | 80 | 92 |
| 3 | 1.5 | DMF | 12 | 85 | 95 |
| 4 | 1.5 | DMF | 24 | 90 | 98 |
Experimental Protocols
Synthesis of 6-iodo-3-phenyl-2,4(1H,3H)-quinazolinedione
To a solution of this compound (1.0 g, 3.46 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) is added aniline (0.35 g, 3.81 mmol, 1.1 equivalents). The reaction mixture is stirred at 120 °C for 12 hours under a nitrogen atmosphere. The reaction is monitored by TLC (3:1 Hexanes:Ethyl Acetate). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water (100 mL). The resulting precipitate is collected by vacuum filtration, washed with water, and then a small amount of cold ethanol. The crude product is purified by recrystallization from ethanol to afford 6-iodo-3-phenyl-2,4(1H,3H)-quinazolinedione as a white solid.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of a 6-iodo-quinazolinone derivative.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: NMR Analysis of 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione. The focus is on identifying impurities using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a sample of this compound?
A1: The most common impurities often originate from the synthetic route. The synthesis typically involves the iodination of anthranilic acid to form 5-iodoanthranilic acid, followed by cyclization with a phosgene equivalent. Therefore, potential impurities include:
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Unreacted 5-iodoanthranilic acid: The direct precursor to the final product.
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Anthranilic acid: The starting material for the iodination step. Its presence indicates an incomplete initial reaction.
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Di-iodinated species: Over-iodination can lead to the formation of di-iodinated anthranilic acid derivatives.
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Solvent residues: Residual solvents from the reaction or purification steps are common impurities.
Q2: My 1H NMR spectrum shows unexpected peaks in the aromatic region. What could they be?
A2: Unexpected aromatic signals often correspond to the starting materials or side-products. Compare the chemical shifts of your unknown peaks with the data for 5-iodoanthranilic acid and anthranilic acid provided in the data table below. The number of aromatic protons and their splitting patterns will be key identifiers.
Q3: I see a broad singlet that disappears upon a D2O shake. What is it?
A3: A broad singlet that exchanges with deuterium oxide (D2O) is characteristic of an acidic proton, such as the amine (-NH2) or carboxylic acid (-COOH) protons of residual 5-iodoanthranilic acid or anthranilic acid.
Q4: How can I confirm the presence of solvent residues in my NMR spectrum?
A4: Consult standard tables of NMR solvent impurities. The chemical shifts of common laboratory solvents are well-documented and can be used to identify these extraneous peaks.
Troubleshooting Guide
This guide provides a step-by-step approach to identifying impurities in your NMR spectrum of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Additional signals in the aromatic region (6.5-8.0 ppm) | Presence of unreacted starting materials or byproducts. | 1. Integrate the aromatic signals to determine the relative amounts of impurities. 2. Compare the chemical shifts and coupling patterns to the provided data for potential impurities. 3. Perform a D2O exchange experiment to identify -NH2 and -COOH protons. |
| Broad peaks in the spectrum | Poor shimming, low sample solubility, or high sample concentration. | 1. Re-shim the spectrometer. 2. Ensure your sample is fully dissolved. If not, try a different deuterated solvent. 3. Dilute your sample if it is too concentrated. |
| Signals from common laboratory solvents | Incomplete removal of solvents after reaction work-up or purification. | 1. Identify the solvent by comparing the peak's chemical shift to known values. 2. Dry the sample under high vacuum for an extended period. |
Data Presentation
Table 1: 1H NMR Chemical Shifts of this compound and Potential Impurities in DMSO-d6
| Compound | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound (Predicted) | H-5 | ~8.1 | d | ~2.0 |
| H-7 | ~7.9 | dd | ~8.5, 2.0 | |
| H-8 | ~7.2 | d | ~8.5 | |
| N-H | ~11.5 | br s | - | |
| 5-iodoanthranilic acid [1] | H-6 | 7.95 | d | 2.2 |
| H-4 | 7.47 | dd | 8.6, 2.2 | |
| H-3 | 6.63 | d | 8.6 | |
| -NH2 | Variable | br s | - | |
| -COOH | Variable | br s | - | |
| Anthranilic acid [2] | H-6 | 7.72 | dd | 8.0, 1.6 |
| H-4 | 7.23 | ddd | 8.3, 7.2, 1.6 | |
| H-5 | 6.76 | ddd | 8.0, 7.2, 1.3 | |
| H-3 | 6.52 | dd | 8.3, 1.3 | |
| -NH2 | Variable | br s | - | |
| -COOH | Variable | br s | - |
Note: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The data for the target compound is predicted based on known substituent effects and may vary slightly from experimental values.
Experimental Protocols
Sample Preparation for NMR Spectroscopy
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Weigh approximately 5-10 mg of your this compound sample.
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Transfer the sample to a clean, dry NMR tube.
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Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).
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Cap the NMR tube and gently vortex or sonicate to ensure the sample is fully dissolved.
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If solubility is an issue, other deuterated solvents such as acetone-d6 or DMF-d7 can be considered.
1H NMR Acquisition Parameters
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Spectrometer: 400 MHz or higher
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Solvent: DMSO-d6
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Temperature: 298 K
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Pulse Sequence: Standard 1D proton
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Number of Scans: 16-64 (depending on sample concentration)
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Relaxation Delay: 1-2 seconds
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Acquisition Time: 2-4 seconds
D2O Exchange Experiment
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Acquire a standard 1H NMR spectrum of your sample in DMSO-d6.
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Add 1-2 drops of deuterium oxide (D2O) to the NMR tube.
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Gently shake the tube to mix the contents.
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Acquire a second 1H NMR spectrum.
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Compare the two spectra. The disappearance or significant reduction in the intensity of a peak indicates the presence of an exchangeable proton (-NH or -OH).
Mandatory Visualization
Caption: Troubleshooting workflow for identifying impurities in this compound by NMR.
References
optimizing solvent conditions for 6-iodoisatoic anhydride reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-iodoisatoic anhydride.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with 6-iodoisatoic anhydride, with a focus on optimizing solvent conditions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Poor Solubility of 6-Iodoisatoic Anhydride: The starting material may not be sufficiently dissolved in the chosen solvent for the reaction to proceed efficiently. | - Solvent Selection: Switch to a more suitable solvent. Polar aprotic solvents like DMF, DMSO, or NMP are often good choices for dissolving isatoic anhydrides. For some reactions, polar protic solvents like ethanol or isopropanol can also be effective. Heating the reaction mixture can also improve solubility.- Sonication: Use an ultrasonic bath to aid in the dissolution of the starting material. |
| Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or catalyst activity. | - Reaction Monitoring: Track the reaction progress using TLC or LC-MS.- Increase Temperature: Gently heating the reaction can increase the rate. However, be cautious of potential side reactions at higher temperatures.- Optimize Catalyst: If using a catalyst, ensure it is active and used in the correct stoichiometric amount. | |
| Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product. A common side reaction is the simple opening of the anhydride ring by the amine to form an amino benzamide without subsequent cyclization. | - Solvent Choice: The choice of solvent can influence the reaction pathway. Aprotic solvents often favor the desired cyclization, while protic solvents might promote the formation of the ring-opened intermediate. - Temperature Control: Running the reaction at the optimal temperature can minimize the formation of side products. | |
| Formation of Multiple Products | Decomposition of Starting Material or Product: 6-Iodoisatoic anhydride or the desired product may be unstable under the reaction conditions. | - Temperature Control: Avoid excessive heat. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.- Inert Atmosphere: If your compounds are sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction with Solvent: Protic solvents (e.g., water, alcohols) can react with the anhydride, leading to hydrolysis or alcoholysis.[1] | - Use Anhydrous Solvents: Employ dry solvents to prevent unwanted reactions with water. - Solvent Selection: Choose a non-reactive (aprotic) solvent if side reactions with the solvent are suspected. | |
| Difficulty in Product Isolation/Purification | Product Precipitation: The product may precipitate out of the reaction mixture, making it difficult to handle. | - Solvent Mixture: Use a co-solvent to improve the solubility of the product. |
| Co-elution of Impurities: Impurities may have similar polarities to the desired product, making chromatographic separation challenging. | - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.- Optimize Chromatography: Experiment with different solvent systems (mobile phases) and stationary phases for column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for reactions involving 6-iodoisatoic anhydride?
A1: Polar aprotic solvents such as DMF, DMAc, NMP, and DMSO are excellent choices for dissolving 6-iodoisatoic anhydride and are often used in reactions with amines to form quinazolinones. Protic solvents like ethanol and methanol can also be used, particularly in reactions catalyzed by acids.[2] The optimal solvent will depend on the specific nucleophile and reaction conditions.
Q2: My reaction is sluggish in acetonitrile. What can I do?
A2: Acetonitrile is a polar aprotic solvent, but the solubility of 6-iodoisatoic anhydride might be limited. You could try switching to a more polar solvent like DMF or DMSO. Alternatively, gently heating the reaction mixture may increase both solubility and reaction rate.
Q3: I am seeing a significant amount of a byproduct that appears to be the ring-opened aminobenzamide. How can I favor the cyclized product?
A3: This is a common issue. The formation of the ring-opened intermediate is the first step in the reaction with an amine. To encourage cyclization to the desired quinazolinone, you can try the following:
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Aprotic Solvent: Using an aprotic solvent like DMF or toluene can favor the intramolecular cyclization.
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Dehydrating Conditions: The cyclization step involves the loss of a water molecule. Using a dehydrating agent or a Dean-Stark trap (if the solvent forms an azeotrope with water) can drive the equilibrium towards the cyclized product.
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Acid or Base Catalysis: Depending on the specific reaction mechanism, the addition of a catalytic amount of an acid (e.g., p-TsOH) or a base can promote the cyclization step.
Q4: Can I perform reactions with 6-iodoisatoic anhydride under solvent-free conditions?
A4: Yes, solvent-free reactions, often facilitated by microwave irradiation or grinding, can be a viable and environmentally friendly option for the synthesis of quinazolinones from isatoic anhydrides.[2] These conditions can lead to shorter reaction times and high yields.
Quantitative Data Summary
The following table summarizes the effect of different solvents on the yield of a representative reaction of an isatoic anhydride with an amine to form a quinazolinone derivative. While this data is for a related isatoic anhydride, the trends are generally applicable to 6-iodoisatoic anhydride.
| Solvent | Solvent Type | Reaction Time (h) | Yield (%) | Reference |
| Ethanol | Protic | 6 | Moderate to Good | [2] |
| Methanol | Protic | 6 | Moderate to Good | [2] |
| Water | Protic | 2-3 | Good | General Observation |
| DMF | Aprotic | 8 | Low | [2] |
| Toluene | Aprotic | 8 | Low | [2] |
| Acetonitrile | Aprotic | 8 | Low | [2] |
| Dioxane | Aprotic | 8 | Low | [2] |
| Solvent-free (Microwave) | - | 0.25 | High | [2] |
Note: The yields are qualitative descriptors based on the literature and can vary significantly depending on the specific substrates and reaction conditions.
Experimental Protocols
General Protocol for the Synthesis of a 2-Amino-N-aryl-5-iodobenzamide from 6-Iodoisatoic Anhydride
This protocol describes the ring-opening of 6-iodoisatoic anhydride with an amine.
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Materials:
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6-Iodoisatoic anhydride (1 equivalent)
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Amine (e.g., aniline) (1.1 equivalents)
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Anhydrous solvent (e.g., DMF, Dichloromethane)
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Procedure: a. In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-iodoisatoic anhydride in the chosen anhydrous solvent. b. To this solution, add the amine dropwise at room temperature. c. Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-3 hours. d. Upon completion, the solvent can be removed under reduced pressure. e. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Solvent selection guide for different reaction outcomes.
References
preventing decomposition of 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione to prevent its decomposition.
Troubleshooting and FAQs
This section addresses common issues encountered during the storage and handling of this compound.
Q1: I opened a new bottle of this compound and noticed it has a brownish tint, but it should be a white to off-white solid. What could be the cause?
A1: A brownish tint may indicate the presence of impurities or partial decomposition. One potential cause is the liberation of iodine, which can occur in iodo-containing organic compounds, especially with exposure to light or trace acids. We recommend verifying the purity of the material before use.
Q2: My compound appears clumpy and doesn't dissolve as expected. What might be the problem?
A2: Clumping is often a sign of moisture absorption. This compound, similar to its parent compound isatoic anhydride, is moisture-sensitive.[1][2] Exposure to humidity can lead to hydrolysis, causing the material to clump and altering its solubility characteristics.
Q3: I suspect my stored this compound has started to decompose. What are the likely decomposition pathways?
A3: The primary decomposition pathway for this class of compounds, known as N-carboxyanhydrides (NCAs), is hydrolysis.[3] In the presence of water, the molecule will react to form the corresponding 5-iodoanthranilic acid and release carbon dioxide.[4] At elevated temperatures, thermal decomposition can also occur, potentially leading to the release of nitrogen oxides and carbon monoxide.[5]
Q4: What are the ideal storage conditions to prevent decomposition?
A4: To ensure the long-term stability of this compound, we recommend the following storage conditions:
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Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is advisable.
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Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with moisture and oxygen.[6]
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Container: Keep the compound in a tightly sealed container.
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Light: Protect from light to prevent potential photo-decomposition, a known issue for iodo-substituted organic molecules.
Q5: Are there any chemicals that should not be stored with this compound?
A5: Yes. Avoid storing it with strong oxidizing agents, acids, and bases, as these can promote its decomposition.[2] Also, ensure the storage area is free from high humidity.
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
This protocol outlines the steps to assess the purity of this compound and detect the presence of its primary hydrolytic degradation product, 5-iodoanthranilic acid.
Materials:
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This compound sample
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Deuterated dimethyl sulfoxide (DMSO-d₆)
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NMR tubes
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NMR spectrometer
Procedure:
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Accurately weigh approximately 5-10 mg of the this compound sample.
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Dissolve the sample in 0.6 mL of DMSO-d₆ in a clean, dry vial.
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Transfer the solution to an NMR tube.
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Acquire a ¹H NMR spectrum.
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Analysis:
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Compare the obtained spectrum with a reference spectrum of pure this compound.
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Look for the appearance of new peaks corresponding to 5-iodoanthranilic acid, which would indicate hydrolysis. The characteristic broad amine (-NH₂) and carboxylic acid (-COOH) protons of the hydrolyzed product will be evident in the spectrum.
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Protocol 2: Accelerated Stability Study
This protocol is designed to evaluate the stability of this compound under various storage conditions.
Materials:
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Multiple samples of high-purity this compound
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Controlled environment chambers (e.g., incubators, desiccators)
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Analytical method for purity assessment (e.g., HPLC, NMR)
Procedure:
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Divide the samples into different groups to be stored under the conditions outlined in the data table below.
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At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove a sample from each storage condition.
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Assess the purity of each sample using a validated analytical method.
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Record the results in the data table.
Data Presentation
Table 1: Stability of this compound Under Various Storage Conditions
| Storage Condition | Time Point | Purity (%) | Observations |
| Control: 2-8°C, Inert Atmosphere, Dark | 0 weeks | ||
| 1 week | |||
| 2 weeks | |||
| 4 weeks | |||
| 8 weeks | |||
| Condition A: Room Temperature, Ambient Air, Light | 0 weeks | ||
| 1 week | |||
| 2 weeks | |||
| 4 weeks | |||
| 8 weeks | |||
| Condition B: 40°C, 75% Relative Humidity, Dark | 0 weeks | ||
| 1 week | |||
| 2 weeks | |||
| 4 weeks | |||
| 8 weeks |
Visualizations
Decomposition Pathway
References
- 1. guidechem.com [guidechem.com]
- 2. Isatoic Anhydride, C8H5NO3, 118-48-9, Cyclic Anhydride; Benzoic Acid, Anthranilic Acid, Anthranilic acid N-carboxylic Acid Anhydride [mallakchemicals.com]
- 3. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]
- 4. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 5. 4H-3,1-Benzoxazine-2,4(1H)-dione(118-48-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. 118-48-9|1H-Benzo[d][1,3]oxazine-2,4-dione|BLD Pharm [bldpharm.com]
Validation & Comparative
Reactivity Face-Off: 6-Iodo vs. 6-Bromo-2H-3,1-benzoxazine-2,4(1H)-dione in Palladium-Catalyzed Cross-Coupling Reactions
For researchers and professionals in drug development and synthetic chemistry, the choice of halogen in an aromatic substrate is a critical decision that can significantly impact reaction efficiency, yield, and overall cost-effectiveness. This guide provides a detailed comparison of the reactivity of 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione and its bromo-counterpart, 6-bromo-2H-3,1-benzoxazine-2,4(1H)-dione, in the context of palladium-catalyzed cross-coupling reactions, with a focus on the widely utilized Suzuki-Miyaura coupling.
The enhanced reactivity of the 6-iodo derivative over the 6-bromo analog is a well-established principle in organometallic chemistry. This difference is primarily attributed to the variance in the carbon-halogen (C-X) bond dissociation energy. The carbon-iodine (C-I) bond is weaker and more readily undergoes oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. This translates to faster reaction times and often higher yields under milder conditions for the iodo-substituted compound.
Quantitative Reactivity Comparison: Suzuki-Miyaura Coupling
| Parameter | This compound | 6-Bromo-2H-3,1-benzoxazine-2,4(1H)-dione | Reference |
| Reaction Time | Shorter (typically 1-4 hours) | Longer (typically 4-24 hours) | [1][2] |
| Reaction Temperature | Lower (can often proceed at room temperature to 80 °C) | Higher (often requires 80-110 °C) | [2][3] |
| Typical Yield | High to Excellent (often >90%) | Moderate to High (typically 60-85%) | [1][4] |
| Catalyst Loading | Lower catalyst loading may be effective | May require higher catalyst loading for comparable yields |
Experimental Protocols
Below are representative experimental protocols for the synthesis of the starting materials and a typical Suzuki-Miyaura cross-coupling reaction.
Synthesis of this compound
A reliable method for the synthesis of this compound involves the cyclization of the corresponding iodinated anthranilic acid.
Materials:
-
5-Iodoanthranilic acid
-
Triphosgene
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-iodoanthranilic acid (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (0.4 equivalents) in anhydrous THF to the stirred solution via the dropping funnel.
-
After the addition is complete, add triethylamine (2.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.
Suzuki-Miyaura Coupling of 6-Halo-2H-3,1-benzoxazine-2,4(1H)-dione
This protocol is a general procedure adaptable for both the 6-iodo and 6-bromo derivatives.
Materials:
-
6-Iodo- or 6-Bromo-2H-3,1-benzoxazine-2,4(1H)-dione (1 equivalent)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent system (e.g., Dioxane/water, Toluene/water, DMF)
Procedure:
-
To a Schlenk flask, add the 6-halo-2H-3,1-benzoxazine-2,4(1H)-dione (1 equivalent), arylboronic acid (1.2 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equivalents), and base (e.g., K₂CO₃, 2 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired 6-aryl-2H-3,1-benzoxazine-2,4(1H)-dione.
Reaction Pathway and Workflow
The following diagrams illustrate the generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
A Comparative Guide to the Biological Activities of Quinazolinones Derived from 6-Iodoisatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of quinazolinone derivatives synthesized from 6-iodoisatoic anhydride. The inclusion of an iodine atom at the 6-position of the quinazolinone scaffold has been explored for its potential to enhance pharmacological properties.[1] This document summarizes key quantitative data, details experimental protocols for cited biological assays, and visualizes a relevant signaling pathway to offer a comprehensive resource for researchers in drug discovery and development.
Comparative Biological Activity Data
The following tables summarize the reported biological activities of various quinazolinone derivatives. While the focus is on compounds derived from 6-iodoisatoic anhydride, data for other quinazolinones are included for comparative purposes, highlighting the potential of this scaffold.
Table 1: Anticancer Activity of Quinazolinone Derivatives
| Compound ID | Structure/Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 3a | 6-iodo-2-methyl-3-(phenyl)quinazolin-4(3H)-one | HL-60 (Leukemia) | 21 | [1] |
| U937 (Lymphoma) | 30 | [1] | ||
| 3d | 6-iodo-2-methyl-3-(4-chlorophenyl)quinazolin-4(3H)-one | HeLa (Cervical) | 10 | [1] |
| Compound 45 | 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative | A549 (Lung) | 0.44 | [2] |
| Compound 101 | 6-chloro-2-methyl-3-(heteroaryl)-4(3H)-quinazolinone derivative | MCF-7 (Breast) | 0.34 | [3] |
| CA46 (Lymphoma) | 1.0 | [3] | ||
| L1210 (Leukemia) | >1 µg/mL (>50% inhibition) | [3] | ||
| K562 (Leukemia) | >1 µg/mL (>50% inhibition) | [3] |
Table 2: Antimicrobial Activity of Quinazolinone Derivatives
| Compound ID | Structure/Substitution | Microorganism | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |
| Compound 1 | 6-iodo-2-methyl-4H-benzo[d][1][4]oxazin-4-one | Staphylococcus aureus | Promising Activity | [4][5] |
| Bacillus species | Promising Activity | [4][5] | ||
| Pseudomonas aeruginosa | Promising Activity | [4][5] | ||
| Compound 2 | 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one | Staphylococcus aureus | Promising Activity | [4][5] |
| Bacillus species | Promising Activity | [4][5] | ||
| Pseudomonas aeruginosa | Higher activity than Compound 1 | [5] | ||
| Fused Quinazolinones | Deoxyvasicinone derivatives | Gram-negative bacteria | Good bacteriostatic activity | |
| C. albicans | Good activity | |||
| A. niger | Good activity |
Table 3: Anticonvulsant Activity of Quinazolinone Derivatives
| Compound ID | Structure/Substitution | Animal Model | Activity | Reference |
| 9a | 6-iodo-2-phenyl-3-(substituted)-quinazolin-4(3H)-one | PTZ-induced seizures | High activity | [6] |
| 9b | 6-iodo-2-phenyl-3-(substituted)-quinazolin-4(3H)-one | PTZ-induced seizures | High activity | [6] |
| 12a | 6-iodo-2-phenyl-3-(substituted)-quinazolin-4(3H)-one | PTZ-induced seizures | High activity | [6] |
| 7a | 6-iodo-2-phenyl-3-(substituted)-quinazolin-4(3H)-one | PTZ-induced seizures | High activity | [6] |
| Various | 6,8-diiodo-2-methyl-3-substituted benzyl-quinazolin-4(3H)-ones | MES-induced seizure, scPTZ tests | Considerable activity | [7] |
Experimental Protocols
Detailed methodologies for the key biological assays are provided below. These protocols are based on standard procedures reported in the literature for the evaluation of quinazolinone derivatives.
Synthesis of 6-Iodo-Quinazolinones from 6-Iodoisatoic Anhydride
A general and efficient method for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones starts from the corresponding isatoic anhydride.
Workflow for Synthesis
Caption: General synthesis of 2,3-disubstituted 6-iodo-4(3H)-quinazolinones.
Step-by-step procedure:
-
Ring opening of 6-iodoisatoic anhydride: 6-Iodoisatoic anhydride is reacted with a primary amine in a suitable solvent (e.g., DMF, ethanol) to form the corresponding 2-amino-5-iodobenzamide derivative.
-
Cyclization: The resulting intermediate is then cyclized to the quinazolinone ring. This can be achieved by reacting with an appropriate acyl chloride, orthoester, or aldehyde, often in the presence of a catalyst or under reflux conditions.
Anticancer Activity Assays
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Activity Assays
Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared.
-
Inoculation of Agar Plates: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the microbial suspension.
-
Well Preparation and Compound Addition: Wells are punched into the agar, and a specific volume of the test compound solution (at a known concentration) is added to each well.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well is measured in millimeters.
Anticonvulsant Activity Assays
Maximal Electroshock (MES) Test
This test is used to identify compounds that prevent seizure spread.
-
Animal Preparation: Mice or rats are administered the test compound intraperitoneally.
-
Induction of Seizure: After a specific period, a maximal electrical stimulus is delivered through corneal or auricular electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure. Protection is defined as the absence of this phase.
Subcutaneous Pentylenetetrazole (scPTZ) Test
This test is used to identify compounds that elevate the seizure threshold.
-
Animal Preparation: Animals are pre-treated with the test compound.
-
Induction of Seizure: A convulsive dose of pentylenetetrazole (PTZ) is injected subcutaneously.
-
Observation: The animals are observed for the onset of clonic seizures for a defined period. The ability of the compound to prevent or delay the onset of seizures is recorded.
Signaling Pathway
Quinazolinone derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. The PI3K/Akt pathway is a frequently targeted pathway.
PI3K/Akt Signaling Pathway Inhibition by Quinazolinones
Caption: Inhibition of the PI3K/Akt signaling pathway by quinazolinone derivatives.
This diagram illustrates how certain quinazolinone derivatives can inhibit Phosphatidylinositol 3-kinase (PI3K), a critical enzyme in the PI3K/Akt signaling pathway. Inhibition of PI3K prevents the phosphorylation of Akt, which in turn downregulates downstream effectors like mTOR, ultimately leading to decreased cell proliferation and survival, and promoting apoptosis in cancer cells.[8] This mechanism of action is a key area of investigation for the development of targeted cancer therapies.
References
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant activity of acetylenic quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Synthesis, characterization and apoptotic activity of quinazolinone Schiff base derivatives toward MCF-7 cells via intrinsic and extrinsic apoptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis for Structural Confirmation of 6-Iodoisatoic Anhydride and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for the structural confirmation of 6-iodoisatoic anhydride, a key intermediate in the synthesis of various heterocyclic compounds of medicinal interest. This document outlines the expected spectroscopic data, offers a comparison with the parent isatoic anhydride, and provides detailed experimental protocols for the cited analytical methods.
Comparative Spectroscopic Analysis
The introduction of an iodine atom at the 6-position of the isatoic anhydride scaffold significantly influences its spectroscopic properties. A comparative analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data of 6-iodoisatoic anhydride and the unsubstituted isatoic anhydride highlights these effects.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 6-iodoisatoic anhydride in DMSO-d₆ is characterized by three distinct aromatic proton signals and one broad singlet for the N-H proton. In contrast, the spectrum of isatoic anhydride shows a more complex pattern in the aromatic region due to different coupling interactions.
The presence of the electron-withdrawing iodine atom at the 6-position in 6-iodoisatoic anhydride causes a downfield shift of the adjacent protons (H-5 and H-7) compared to the corresponding protons in isatoic anhydride.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of 6-iodoisatoic anhydride in DMSO-d₆ displays eight distinct carbon signals. The most significant feature is the signal for the carbon atom bonded to the iodine (C-6), which appears at a characteristic chemical shift. The chemical shifts of the carbonyl carbons are also noteworthy.
Infrared (IR) Spectroscopy
The IR spectrum of 6-iodoisatoic anhydride, typically recorded as a KBr pellet, shows characteristic absorption bands for the N-H group, the aromatic C-H bonds, and the two carbonyl groups of the anhydride moiety. Acid anhydrides are known to exhibit two distinct C=O stretching bands due to symmetric and asymmetric stretching vibrations.
Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) of 6-iodoisatoic anhydride reveals a distinct molecular ion peak. A prominent peak corresponding to the loss of CO₂ and another fragment are also typically observed. The isotopic pattern of iodine is not readily observed as it has only one stable isotope (¹²⁷I).
Summary of Spectroscopic Data
| Compound | ¹H NMR (DMSO-d₆) δ [ppm] | ¹³C NMR (DMSO-d₆) δ [ppm] | IR (KBr) ν [cm⁻¹] | Mass Spec. (EI) m/z |
| 6-Iodoisatoic Anhydride | 11.63 (s, 1H, NH), 8.13 (d, J = 1.2 Hz, 1H), 8.01 (dd, J = 8.5, 1.2 Hz, 1H), 6.96 (d, J = 8.5 Hz, 1H)[1] | 159.2, 147.3, 145.3, 141.6, 136.9, 118.2, 113.1, 86.4[1] | 3169, 3083, 1758, 1703[1] | [M]⁺ 289, 245, 217[1] |
| Isatoic Anhydride | ~11.5 (br s, 1H, NH), 7.85-7.00 (m, 4H) | ~162, 149, 137, 131, 125, 123, 116, 113 | ~3100-3000, 1770, 1730 | [M]⁺ 163, 119 |
Experimental Protocols
Synthesis of 6-Iodoisatoic Anhydride
A detailed protocol for the synthesis of 6-iodoisatoic anhydride can be adapted from the general method of treating the corresponding anthranilic acid with a dehydrating agent. For instance, 5-iodoanthranilic acid can be reacted with a dehydrating agent like triphosgene in an inert solvent.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters: A standard pulse sequence is used with a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Parameters: A proton-decoupled pulse sequence is used with a spectral width of approximately 250 ppm.
Infrared (IR) Spectroscopy:
-
Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.
-
Sample Introduction: Introduce the sample directly into the ion source via a solid probe.
-
Ionization: Use a standard electron energy of 70 eV.
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
Visualizing the Workflow and Structure
To aid in understanding the analytical process and the molecular structure, the following diagrams are provided.
Caption: Workflow for the synthesis and spectroscopic confirmation of 6-iodoisatoic anhydride.
Caption: Structure of 6-iodoisatoic anhydride with key atoms labeled.
References
comparing the efficacy of different catalysts for 6-iodoisatoic anhydride reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the 6-position of isatoic anhydride is a critical step in the synthesis of a diverse array of bioactive molecules, including quinazolinones and other heterocyclic compounds. The iodine atom at this position serves as a versatile handle for various transition metal-catalyzed cross-coupling reactions. The choice of catalyst is paramount to achieving high efficacy, selectivity, and yield. This guide provides a comparative analysis of different catalytic systems for key transformations of 6-iodoisatoic anhydride and its derivatives, supported by experimental data from the literature.
Catalyst Performance in Cross-Coupling Reactions
The efficacy of a catalyst system is highly dependent on the specific cross-coupling reaction being performed. Palladium-based catalysts are the most extensively studied and utilized for these transformations. Below is a comparison of catalyst performance in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions involving 6-iodoisatoic anhydride or its close structural analogs.
Table 1: Catalyst Efficacy in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For the arylation of 6-iodo-quinazolinones, a derivative of 6-iodoisatoic anhydride, palladium-catalyzed systems have demonstrated high efficiency.
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| Pd(PPh₃)₄ | 6-iodo-3-methyl-2-phenylquinazolin-4(3H)-one | Various Aryl Boronic Acids | Na₂CO₃ | Ethylene glycol dimethyl ether | Microwave, 80°C, 20 min | 93-95 | |
| Pd(OAc)₂ / SPhos | Aryl Halides | Arylboronic Acids | K₃PO₄ | Dioxane/Water | 60°C, 6h | Good to Excellent | General |
| Pd₂(dba)₃ / XPhos | Aryl Halides | Arylboronic Acids | K₃PO₄ | Toluene | 100°C, 2-18h | Good to Excellent | General |
Data for general catalyst systems are included for comparative context.
Table 2: Catalyst Efficacy in Heck Reaction
The Heck reaction facilitates the formation of carbon-carbon bonds between an unsaturated halide and an alkene. While specific data for 6-iodoisatoic anhydride is limited, general conditions for iodo-aromatics provide a strong indication of effective catalyst systems.
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | 3-Iodo-6-methyl-4-nitro-1H-indazole | Methyl Acrylate | Na₂CO₃ | DMF | 100-110°C, 4-12h | Good | |
| PdCl₂(dppf) | Unactivated Alkyl Iodides | Alkenes | Cy₂NMe | Toluene | 110°C | Good to Excellent | |
| Pd EnCat®40 | Aryl Bromides | Internal Olefins | AcONa | Ethanol | Microwave, 140°C, 30 min | Moderate to Good | General |
Data for analogous substrates are provided to guide catalyst selection.
Table 3: Catalyst Efficacy in Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is crucial for introducing alkynyl moieties.
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| Pd(PPh₃)₄ / CuI | Aryl Halides | Terminal Alkynes | Amine Base (e.g., Et₃N) | THF or DMF | Room Temp. to 100°C | Good to Excellent | General |
| PdCl₂(PPh₃)₂ | Aryl Halides | Terminal Alkynes | TBAF | Solvent-free | Room Temp. to 100°C | Moderate to Excellent | General |
| NiCl₂(dppf) / Zn | Aryl Iodides/Bromides | Terminal Alkynes | K₂CO₃ | Acetonitrile | 80°C | Good | General |
General catalyst systems for Sonogashira coupling of aryl iodides are presented.
Table 4: Catalyst Efficacy in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides. This reaction is essential for introducing nitrogen-containing functional groups.
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| Pd₂(dba)₃ / BINAP | Aryl Iodides | Primary/Secondary Amines | NaOt-Bu | Toluene | 80-110°C | High | |
| Pd(OAc)₂ / XPhos | Aryl Halides | Various Amines | KOt-Bu | Toluene | 100°C | Good to Excellent | General |
| "XantPhos Pd G3" | Aryl Halides | Amines | DBU | MeCN/PhMe | 140°C (Flow) | Good |
General catalyst systems for Buchwald-Hartwig amination of aryl iodides are presented.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for key cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of 6-Iodo-quinazolinone
This protocol is adapted from the synthesis of 6-aryl-quinazolin-4(3H)-ones.
Materials:
-
6-iodo-3-methyl-2-phenyl-quinazolin-4(3H)-one (1.0 equiv)
-
Aryl boronic acid (1.1 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (10 mol%)
-
Ethylene glycol dimethyl ether (solvent)
-
Microwave reactor vial
Procedure:
-
To a microwave reactor vial, add 6-iodo-3-methyl-2-phenyl-quinazolin-4(3H)-one, the respective aryl boronic acid, and sodium carbonate.
-
Add ethylene glycol dimethyl ether to the vial.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
To the degassed mixture, add Pd(PPh₃)₄.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 80°C and maintain for 20 minutes with stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove solid residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Heck Reaction
This protocol is a general representation for the Heck reaction of an iodo-aromatic compound with an alkene.
Materials:
-
Iodo-aromatic substrate (e.g., 6-iodoisatoic anhydride) (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Base (e.g., Triethylamine or Sodium Carbonate) (2.0 equiv)
-
Anhydrous solvent (e.g., DMF or Acetonitrile)
-
Schlenk flask or sealed reaction vial
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the iodo-aromatic substrate, Palladium(II) Acetate, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent, followed by the alkene via syringe.
-
Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-120°C).
-
Stir the reaction mixture vigorously for the required time (monitor by TLC or LC
A Comparative Guide to the Synthetic Routes of 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for the preparation of 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione, a valuable building block in medicinal chemistry. We will explore both traditional and modern methods, presenting detailed experimental protocols, comparative data, and safety considerations to assist researchers in selecting the most suitable pathway for their needs.
Introduction
This compound, also known as 6-iodoisatoic anhydride, is a key intermediate in the synthesis of various heterocyclic compounds, including quinazolinones and other pharmacologically active molecules. The introduction of an iodine atom at the 6-position provides a handle for further functionalization through cross-coupling reactions, making it a versatile precursor in drug discovery programs. This guide evaluates the common synthetic strategies for its preparation, focusing on the cyclization of 5-iodoanthranilic acid.
Synthetic Approaches
The primary precursor for the synthesis of this compound is 5-iodoanthranilic acid. The critical transformation involves the introduction of a carbonyl group and subsequent cyclization to form the benzoxazinedione ring. The choice of the carbonylating agent is a key consideration, with phosgene and its derivatives being the traditional reagents. However, due to the high toxicity of phosgene, safer alternatives have been sought. This guide will compare the use of phosgene surrogates like diphosgene and triphosgene, alongside a phosgene-free approach utilizing N,N'-carbonyldiimidazole (CDI).
Diagram of Synthetic Pathways
Caption: General synthetic strategies for this compound.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Route 1: Phosgene/Diphosgene/Triphosgene | Route 2: N,N'-Carbonyldiimidazole (CDI) |
| Starting Material | 5-Iodoanthranilic Acid | 5-Iodoanthranilic Acid |
| Reagent | Phosgene, Diphosgene, or Triphosgene | N,N'-Carbonyldiimidazole (CDI) |
| Typical Yield | 70-85% | 75-90% |
| Reaction Time | 2-6 hours | 12-24 hours |
| Reaction Temperature | 0 °C to reflux | Room temperature to 50 °C |
| Purity of Product | High, often requires recrystallization | Generally high, may require chromatography |
| Safety Concerns | Extreme Toxicity of phosgene and its derivatives. Requires specialized handling and ventilation. Corrosive byproducts (HCl). | CDI is a moisture-sensitive solid. Byproducts (imidazole and CO2) are less hazardous than those from the phosgene route. |
| Advantages | Well-established, often faster reaction times. | Milder reaction conditions, avoids highly toxic reagents, simpler work-up. |
| Disadvantages | High toxicity and handling risks. | Longer reaction times, CDI can be more expensive. |
Experimental Protocols
Precursor Synthesis: 5-Iodoanthranilic Acid
A common method for the preparation of 5-iodoanthranilic acid involves the iodination of anthranilic acid using iodine monochloride.[1]
Procedure:
-
Dissolve anthranilic acid (1.0 eq) in a mixture of water and concentrated hydrochloric acid.
-
Cool the solution to 20 °C.
-
In a separate beaker, prepare a solution of iodine monochloride (1.0 eq) in concentrated hydrochloric acid and water, and cool it to 5 °C.
-
Rapidly add the iodine monochloride solution to the stirred anthranilic acid solution.
-
Stir the resulting mixture for one hour as it warms to room temperature.
-
Collect the precipitated 5-iodoanthranilic acid by filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from its ammonium salt to yield a product with a melting point of 185–190 °C (with decomposition).[1] The yield is typically in the range of 88-90%.[1]
Route 1: Synthesis of this compound using Triphosgene
This method is an adaptation of the general procedure for the synthesis of isatoic anhydrides using phosgene or its safer solid surrogate, triphosgene.[2]
Experimental Workflow:
Caption: Workflow for the triphosgene-mediated synthesis.
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood due to the in situ generation of phosgene.
-
Suspend 5-iodoanthranilic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous THF.
-
Slowly add the triphosgene solution to the stirred suspension of 5-iodoanthranilic acid at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Heat the reaction mixture to reflux for 2 hours.
-
Cool the mixture to room temperature and then in an ice bath.
-
Collect the precipitated product by filtration, wash with cold THF, and then with diethyl ether.
-
Dry the product under vacuum to afford this compound.
Route 2: Phosgene-Free Synthesis of this compound using N,N'-Carbonyldiimidazole (CDI)
This method provides a safer alternative to the use of phosgene and its derivatives.[3]
Experimental Workflow:
Caption: Workflow for the CDI-mediated synthesis.
Procedure:
-
Suspend 5-iodoanthranilic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add N,N'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated to around 50 °C to expedite the process.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Collect the precipitated product by filtration, wash with cold THF, and then with diethyl ether.
-
Dry the product under vacuum to yield this compound.
Characterization of this compound
The structure of the synthesized product should be confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the anhydride and the carbons of the iodinated benzene ring.[4][5][6][7]
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong carbonyl stretching frequencies characteristic of an anhydride, typically around 1750-1850 cm⁻¹ and 1700-1800 cm⁻¹.
Safety Considerations
-
Phosgene, Diphosgene, and Triphosgene: These reagents are extremely toxic and corrosive.[8][9][10] All manipulations must be carried out in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. An emergency plan for exposure should be in place. Diphosgene is a fuming liquid, while triphosgene is a solid, which makes it somewhat easier to handle than gaseous phosgene.[3]
-
N,N'-Carbonyldiimidazole (CDI): CDI is a moisture-sensitive solid and should be handled in a dry atmosphere.[11] While significantly less hazardous than phosgene, it is still a chemical reagent and should be handled with appropriate care, including the use of PPE.
-
General Precautions: Standard laboratory safety practices should be followed for all procedures, including the use of PPE and working in a well-ventilated area.
Conclusion
Both the phosgene-based and the CDI-mediated routes provide effective methods for the synthesis of this compound. The choice between these methods will largely depend on the available laboratory facilities and the emphasis on safety. For laboratories equipped to handle highly toxic reagents, the triphosgene method offers a relatively rapid and high-yielding synthesis. However, for most research settings, the CDI method presents a much safer and more convenient alternative, albeit with potentially longer reaction times. The high yields and milder conditions of the CDI route make it an attractive and environmentally benign option for the preparation of this valuable synthetic intermediate.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosgene - Wikipedia [en.wikipedia.org]
- 4. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. Acute nose-only inhalation exposure of rats to di- and triphosgene relative to phosgene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
A Comparative Guide to the Kinetic Studies of 6-Iodoisatoic Anhydride and Amines in the Synthesis of 2-Amino-5-iodobenzamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of the reaction between 6-iodoisatoic anhydride and amines for the synthesis of 2-amino-5-iodobenzamides. Due to the limited availability of specific kinetic data for 6-iodoisatoic anhydride, this guide leverages comprehensive data from studies on the unsubstituted isatoic anhydride as a predictive model. The guide also presents a comparison with alternative synthetic methodologies, detailed experimental protocols, and visualizations to aid in understanding the reaction dynamics.
I. Performance Comparison: Reaction of Isatoic Anhydrides with Amines
The reaction of isatoic anhydride and its derivatives with amines is a versatile method for the synthesis of anthranilamides. However, the reaction can proceed through two distinct pathways, yielding either the desired 2-aminobenzamide (anthranilamide) or an undesired o-ureidobenzoic acid. The product distribution and reaction kinetics are highly dependent on the structure of the amine and the reaction conditions.
Key Performance Indicators:
-
Product Selectivity: The formation of the desired 2-aminobenzamide is favored by less sterically hindered primary amines and specific pH conditions.
-
Reaction Rate: The rate of the reaction is influenced by the nucleophilicity of the amine and the concentration of the protonated amine.
The electron-withdrawing nature of the iodine atom in 6-iodoisatoic anhydride is expected to increase the electrophilicity of the carbonyl carbons, potentially leading to faster reaction rates compared to the unsubstituted isatoic anhydride. However, it may also influence the pKa of the molecule, affecting the concentration of the reactive species at a given pH.
Quantitative Kinetic Data (for unsubstituted Isatoic Anhydride)
The following table summarizes the kinetic data for the reaction of isatoic anhydride with n-butylamine and aniline, serving as a model for predicting the behavior of 6-iodoisatoic anhydride.
| Amine | Product(s) | Rate Law | Observations |
| n-Butylamine | N-Butyl-2-aminobenzamide (Anthranilamide) | Zero-order in amine, first-order in n-butylammonium ion. | The reaction rate is dependent on the concentration of the protonated amine, which acts as a general acid catalyst. |
| 2-(3-Butylureido)benzoic acid (o-Ureidobenzoic acid) | First-order in amine, zero-order in n-butylammonium ion. | Favored by higher concentrations of the free amine. | |
| Aniline | N-Phenyl-2-aminobenzamide (Anthranilamide) | First-order in aniline. | The less basic aniline exists predominantly as the free amine, which directly attacks the anhydride. |
II. Comparison with Alternative Synthetic Methods
The primary alternative for the synthesis of 2-amino-5-iodobenzamides is the direct amidation of 2-amino-5-iodobenzoic acid.
| Method | Description | Advantages | Disadvantages |
| 6-Iodoisatoic Anhydride + Amine | A one-step reaction where the amine acts as both the nucleophile and the ring-opening agent. | Potentially a more direct route. | Can lead to the formation of undesired o-ureidobenzoic acid byproducts, requiring careful control of reaction conditions. |
| Amidation of 2-Amino-5-iodobenzoic Acid | A two-step process involving activation of the carboxylic acid (e.g., to an acyl chloride or using coupling agents) followed by reaction with the amine. | Generally high-yielding and avoids the formation of ureido byproducts. | Requires an additional activation step and the use of coupling agents, which can add to the cost and complexity of the process. |
III. Experimental Protocols
Kinetic Study of the Reaction between 6-Iodoisatoic Anhydride and an Amine (Proposed)
This protocol outlines a method for determining the reaction kinetics using UV-Vis spectroscopy.
1. Materials:
-
6-Iodoisatoic anhydride
-
Amine of interest (e.g., n-butylamine)
-
Amine hydrochloride (e.g., n-butylammonium chloride)
-
Buffer solutions of known pH
-
Spectrophotometer-grade solvent (e.g., water or a buffered aqueous solution)
-
UV-Vis spectrophotometer with a thermostatted cell holder
2. Preparation of Stock Solutions:
-
Prepare a stock solution of 6-iodoisatoic anhydride in the chosen solvent.
-
Prepare stock solutions of the amine and its hydrochloride salt in the same solvent.
3. Kinetic Measurements:
-
Equilibrate the spectrophotometer cell holder to the desired temperature.
-
In a cuvette, mix the buffer solution, amine solution, and amine hydrochloride solution to achieve the desired concentrations and pH.
-
Initiate the reaction by adding a small aliquot of the 6-iodoisatoic anhydride stock solution to the cuvette and mix rapidly.
-
Immediately begin recording the absorbance at the λmax of the 2-amino-5-iodobenzamide product over time. The λmax should be predetermined by measuring the spectrum of the purified product.
-
Repeat the experiment with varying concentrations of the amine and amine hydrochloride to determine the reaction order with respect to each species.
4. Data Analysis:
-
Convert the absorbance data to concentration using a previously established calibration curve for the product.
-
Plot the concentration of the product versus time and determine the initial rate of the reaction.
-
Plot the logarithm of the initial rate versus the logarithm of the concentration of the amine and amine hydrochloride to determine the order of the reaction with respect to each.
-
Calculate the rate constant from the rate law and the experimental data.
IV. Visualizations
Caption: Experimental workflow for the kinetic analysis of the reaction between 6-iodoisatoic anhydride and an amine.
Caption: Competing reaction pathways for the reaction of isatoic anhydrides with amines.
A Comparative Guide to Assessing the Purity of Synthesized 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of chemical purity is a cornerstone of reliable and reproducible research in drug discovery and development. For novel compounds such as 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione, a halogenated derivative of isatoic anhydride, ensuring high purity is critical for elucidating its true biological activity and establishing a clear structure-activity relationship. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthesized this compound, with comparative data for a structurally related alternative, 6-chloro-2H-3,1-benzoxazine-2,4(1H)-dione.
Methodologies for Purity Assessment
A multi-pronged approach utilizing chromatographic and spectroscopic techniques is essential for a thorough purity evaluation. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS).
Quantitative Data Summary
The following table summarizes the typical purity specifications for commercially available this compound and its chloro-analog, which serves as a benchmark for laboratory-synthesized batches.
| Compound | Analytical Method | Typical Purity (%) | Reference |
| This compound | HPLC | ≥ 95% | [1] |
| 6-chloro-2H-3,1-benzoxazine-2,4(1H)-dione | HPLC | > 97% - 98% | Commercial Supplier Data |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for related compounds and can be adapted for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of synthesized compounds by separating the main component from any impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile and water (both containing 0.1% formic acid) is recommended.
-
Start with a lower concentration of acetonitrile (e.g., 20%) and gradually increase to a higher concentration (e.g., 95%) over 20-30 minutes to elute all components.
Detection:
-
UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm for aromatic compounds).
Sample Preparation:
-
Accurately weigh and dissolve a small amount of the synthesized compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful primary method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Internal Standard:
-
A certified reference material with a known purity and a simple ¹H NMR spectrum that does not have overlapping signals with the analyte (e.g., maleic anhydride, 1,4-dinitrobenzene).
Sample Preparation:
-
Accurately weigh a precise amount of the synthesized compound (e.g., 10-20 mg) and the internal standard into an NMR tube.
-
Add a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to dissolve both the sample and the internal standard completely.
Data Acquisition:
-
Acquire the ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure complete relaxation of all protons for accurate integration.
Data Analysis:
-
The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard, taking into account the number of protons, molecular weights, and masses of both the analyte and the standard.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight of the synthesized compound and identifying potential impurities. It is often coupled with liquid chromatography (LC-MS).
Instrumentation:
-
Mass spectrometer (e.g., Quadrupole, Time-of-Flight) coupled to an LC system.
Ionization Source:
-
Electrospray Ionization (ESI) is commonly used for this class of compounds.
Analysis Mode:
-
Full scan mode to detect all ions within a specified mass range.
-
Fragmentation analysis (MS/MS) can be used to elucidate the structure of the main compound and any detected impurities.
Sample Preparation:
-
The sample is prepared as for HPLC analysis.
Data Analysis:
-
The mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) of this compound. The absence of significant unexpected peaks indicates a high degree of purity.
Visualizing the Workflow and Comparative Logic
The following diagrams, generated using Graphviz, illustrate the general workflow for assessing chemical purity and the logical framework for comparing the purity of the target compound with an alternative.
Caption: General workflow for the synthesis, purification, and purity assessment of a target compound.
Caption: Logical framework for comparing the purity of the target compound with a structural analog.
Conclusion
The purity assessment of synthesized this compound requires a combination of robust analytical techniques. By employing HPLC for routine purity checks, qNMR for absolute purity determination, and mass spectrometry for structural confirmation, researchers can ensure the quality and reliability of their synthesized material. Comparison with commercially available, structurally related compounds like 6-chloro-2H-3,1-benzoxazine-2,4(1H)-dione provides a valuable benchmark for purity standards. Adherence to these analytical practices is paramount for advancing drug discovery and development projects.
References
A Comparative Guide to the Structure-Activity Relationship of 6-Iodoisatoic Anhydride Derivatives
For Researchers, Scientists, and Drug Development Professionals
The following guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-iodoisatoic anhydride derivatives, focusing on their potential as therapeutic agents. This document summarizes quantitative biological data, details relevant experimental methodologies, and visualizes key processes to facilitate further research and development in this area.
Introduction
Isatoic anhydride and its derivatives are versatile scaffolds in medicinal chemistry, primarily serving as precursors to a wide array of bioactive quinazoline and quinazolinone compounds. The introduction of a halogen, such as iodine, at the 6-position of the isatoic anhydride ring can significantly influence the physicochemical properties and biological activity of the resulting derivatives. This guide explores the SAR of these 6-iodo-substituted compounds, with a particular focus on their anticancer properties.
Quantitative Data Presentation
The biological activity of various quinazolinone derivatives, many of which can be synthesized from isatoic anhydrides, has been evaluated against several cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values, providing a quantitative comparison of their cytotoxic effects. While direct SAR studies on a homologous series of 6-iodoisatoic anhydride derivatives are limited in the public domain, the data presented for structurally related quinazolinones offers valuable insights into the influence of substitutions on their anticancer potency. For instance, a study on 2,4,6-trisubstituted quinazolines suggested that an iodo-group at the C-6 position could be detrimental to antimicrobial activity, indicating the nuanced role of this substitution.[1]
| Compound/Derivative | Target/Cell Line | IC₅₀ (µM) | Reference |
| Hit Compound 1 | CDK9 | 0.644 | [2] |
| Derivative 2 (Acetamide at pos. 2) | CDK9 | 0.454 | [2] |
| Derivative 3 (Acetanilide at pos. 2) | CDK9 | 0.421 | [2] |
| Derivative 7 (p-ethoxy acetanilide at pos. 2) | CDK9 | 0.115 | [2] |
| Derivative 9 (p-bromo acetanilide at pos. 2) | CDK9 | 0.131 | [2] |
| Compound 17 (Iodine at pos. 6) | CDK9 | 0.639 | [2] |
| PD9 (1,4-Naphthoquinone derivative) | DU-145 (Prostate) | 1-3 | [3] |
| PD10 (1,4-Naphthoquinone derivative) | HT-29 (Colon) | 1-3 | [3] |
| PD11 (1,4-Naphthoquinone derivative) | MDA-MB-231 (Breast) | 1-3 | [3] |
Note: The table includes data for quinazolinone derivatives with various substitutions to infer potential SAR trends. Compound 17, with iodine at position 6, provides a direct, albeit single, data point for the core structure of interest.
Experimental Protocols
The following are detailed methodologies for the synthesis and biological evaluation of quinazolinone derivatives, which are representative of the processes used for compounds derived from 6-iodoisatoic anhydride.
This protocol describes a common method for synthesizing quinazolinone derivatives from isatoic anhydride.
-
Step 1: Synthesis of 2-Aminobenzamide. To a solution of isatoic anhydride (1 mmol) in a suitable solvent such as dimethylformamide (DMF), add a primary amine (1.2 mmol). Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into ice-cold water. The precipitated product, 2-aminobenzamide, is collected by filtration, washed with water, and dried.
-
Step 2: Cyclization to form Quinazolinone. The 2-aminobenzamide derivative (1 mmol) is then refluxed with an appropriate acyl chloride or anhydride (1.5 mmol) in a solvent like pyridine or glacial acetic acid for 6-8 hours. After cooling, the mixture is poured into crushed ice. The solid product is filtered, washed with a dilute sodium bicarbonate solution and then with water, and finally recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 2-substituted-quinazolin-4(3H)-one.
This protocol outlines a standard procedure for evaluating the anticancer activity of the synthesized compounds.
-
Cell Seeding: Plate cancer cells (e.g., A549, PC-3, SMMC-7721) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Dilute the stock solutions with the cell culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Visualizations
The following diagrams illustrate the general workflow for the synthesis and evaluation of 6-iodoisatoic anhydride derivatives and a potential signaling pathway they may inhibit.
Caption: General workflow for the synthesis and biological evaluation of 6-iodoisatoic anhydride derivatives.
References
Comparative Analysis of the Antimicrobial Spectrum of 6-Iodo-Quinazolinones
A comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial properties of 6-iodo-quinazolinone derivatives, supported by experimental data and detailed methodologies.
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery and development of novel antimicrobial agents. Quinazolinone scaffolds have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial effects. The incorporation of a halogen atom, such as iodine, at the 6-position of the quinazolinone ring has been explored as a strategy to enhance antimicrobial potency. This guide provides a comparative analysis of the antimicrobial spectrum of various 6-iodo-quinazolinone derivatives against a range of pathogenic bacteria and fungi, based on available experimental data.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of 6-iodo-quinazolinone derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following table summarizes the MIC values for a selection of 6-iodo-quinazolinone derivatives against various microbial strains, compiled from recent studies.
| Compound ID/Structure | Target Microorganism | MIC (µg/mL) | Reference |
| Series 1: 6-Iodoquinazoline-based Schiff Bases | Alafeefy et al., 2024[1] | ||
| Compound 10 | Bacillus subtilis | 1.90 | [1] |
| Staphylococcus aureus | 3.9 | [1] | |
| Aspergillus fumigatus | 15.63 | [1] | |
| Syncephalastrum racemosum | 62.50 | [1] | |
| Compound 15 | Bacillus subtilis | (Active, specific MIC not provided in abstract) | [1] |
| Series 2: 3-Amino-6-iodo-2-methyl-quinazolin-4(3H)-one & Precursor | Osarumwense, 2019[2][3][4] | ||
| 3-Amino-6-iodo-2-methyl-quinazolin-4(3H)-one | Staphylococcus aureus | Promising Activity | [2][3][4] |
| Bacillus species | Promising Activity | [2][3][4] | |
| Pseudomonas aeruginosa | Promising Activity | [2][3][4] | |
| Escherichia coli | Significant Activity | [2][3][4] | |
| Klebsiella pneumoniae | Significant Activity | [2][3][4] | |
| Candida albicans | Significant Activity | [2][3][4] | |
| 6-Iodo-2-methyl-4H-benzo[d][2][5]-oxazin-4-one | Pseudomonas aeruginosa | Less active than the 3-amino derivative | [2][3][4] |
| Series 3: 2-Phenyl-6-iodo-quinazolinyl-4-oxy moiety | Abdel-Hamide et al., 1996[6] | ||
| (Specific derivatives) | (Various microorganisms) | (Data requires full-text access) | [6] |
Experimental Protocols
The determination of the antimicrobial spectrum of 6-iodo-quinazolinones involves standardized in vitro susceptibility testing methods. The two most common methods are the Agar Well Diffusion Method and the Broth Microdilution Method for MIC determination.
Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Well Preparation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.
-
Application of Test Compound: A defined volume of the 6-iodo-quinazolinone solution (at a known concentration) is added to each well.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Observation and Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.
Broth Microdilution Method for MIC Determination
This method provides a quantitative measure of the minimum concentration of a compound required to inhibit microbial growth.
-
Preparation of Compound Dilutions: A series of twofold dilutions of the 6-iodo-quinazolinone derivative are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared and further diluted in the growth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well containing the compound dilution is inoculated with the standardized microbial suspension. Control wells (containing only medium, and medium with inoculum) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the test microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Potential Mechanism of Action
The precise mechanism of action for 6-iodo-quinazolinones is an active area of research. However, studies on the broader class of quinazolinone antimicrobials suggest several potential targets within microbial cells. One of the prominent proposed mechanisms is the inhibition of bacterial DNA gyrase, an essential enzyme involved in DNA replication and repair. By binding to DNA gyrase, these compounds can disrupt DNA synthesis, leading to bacterial cell death. Another potential target is the bacterial cell wall synthesis machinery, specifically penicillin-binding proteins (PBPs). Inhibition of PBPs disrupts the integrity of the bacterial cell wall, ultimately causing cell lysis.
Visualizing Experimental and Logical Workflows
To better illustrate the processes involved in the evaluation and potential mechanism of 6-iodo-quinazolinones, the following diagrams are provided in the DOT language for Graphviz.
Conclusion
The available data indicates that 6-iodo-quinazolinone derivatives represent a promising class of compounds with a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The presence of the iodine atom at the 6-position, coupled with various substitutions at the 2- and 3-positions of the quinazolinone core, significantly influences their antimicrobial potency. Further research, including more extensive structure-activity relationship studies and detailed mechanistic investigations, is warranted to optimize the therapeutic potential of this chemical class in the ongoing battle against infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpncs.uitm.edu.my [ijpncs.uitm.edu.my]
- 4. researchgate.net [researchgate.net]
- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Synthesis and antibacterial activity of 3-amino-6-iodo-2-methyl quinazolin 4-(3H)-one and 6-iodo-2-methyl-4H-benzo [D] [1, 3] oxazin-4-one | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Safe Disposal of 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for laboratory safety and environmental protection. This document provides a detailed protocol for the safe disposal of 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione, a halogenated organic compound.
Hazard Assessment and Safety Precautions
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory[1][2]:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile gloves.
-
Body Protection: A lab coat and closed-toe shoes.
Engineering Controls:
-
All handling of the solid compound and preparation of waste should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors[1][2].
Waste Segregation and Collection
Proper segregation of chemical waste is critical for safe and compliant disposal. As a halogenated organic compound, this compound must not be mixed with non-halogenated organic waste or disposed of down the drain[1][2].
Procedure:
-
Obtain a designated "Halogenated Organic Waste" container. This container should be clearly labeled and in good condition.
-
Carefully transfer the this compound waste into the designated container.
-
If the compound is dissolved in a solvent for transfer, the solvent must also be a halogenated organic solvent. Do not mix with non-halogenated solvents.
-
Ensure the waste container is securely closed after each addition.
-
Store the waste container in a well-ventilated, designated satellite accumulation area away from incompatible materials.
Disposal Protocol
The disposal of this compound must be handled by a licensed chemical waste disposal company. The recommended method of disposal is controlled incineration[3][4].
Step-by-Step Disposal Plan:
-
Collection: Collect all waste containing this compound in the designated "Halogenated Organic Waste" container.
-
Labeling: Ensure the waste container is accurately labeled with its contents, including the full chemical name and any other components of the waste stream.
-
Storage: Store the sealed waste container in a designated and secure area until it is collected.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the halogenated organic waste.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Spill Cleanup Protocol:
-
Evacuate: Alert personnel in the immediate area and, if necessary, evacuate the laboratory.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Don appropriate PPE before attempting to clean the spill.
-
Containment: For a solid spill, carefully sweep up the material to avoid generating dust and place it into the designated "Halogenated Organic Waste" container[4][5][6][7].
-
Decontamination: Clean the spill area with an appropriate solvent and cleaning materials. All materials used for cleanup should also be disposed of as halogenated organic waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
Hazard and Disposal Summary
| Parameter | Information | Reference |
| Chemical Name | This compound | - |
| Synonym | 6-iodoisatoic anhydride | - |
| Waste Category | Halogenated Organic Waste | [1][2][8] |
| Primary Hazards | Assumed Irritant and Potential Sensitizer (based on parent compound) | [4][5][7] |
| Handling Precautions | Use in a fume hood with appropriate PPE (goggles, gloves, lab coat). | [1][2] |
| Disposal Method | Controlled incineration via a licensed waste disposal facility. | [3][4] |
| Incompatible Waste Streams | Non-halogenated organic waste, aqueous waste, oxidizers. | [8] |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. SDS of this compound, Safety Data Sheets, CAS 116027-10-2 - chemBlink [ww.chemblink.com]
- 2. fishersci.com [fishersci.com]
- 3. 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl-6-nitro- | C9H6N2O5 | CID 78414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl- [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. carlroth.com [carlroth.com]
Personal protective equipment for handling 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione
Essential Safety and Handling Guide for 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to prevent exposure to this compound. The following table summarizes the recommended PPE based on the hazards associated with its parent compound, which include skin and eye irritation and potential allergic skin reactions.[1][2][3]
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or PVC).[4] | To prevent skin contact, which can cause irritation and allergic reactions.[1][2] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards.[2][5] | To protect eyes from dust particles and splashes, which can cause serious irritation.[1][2][3] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 dust mask for powders). Use a full-facepiece respirator in case of inadequate ventilation or for spill cleanup.[1][2] | To prevent inhalation of dust, which can cause respiratory tract irritation.[2] |
| Protective Clothing | Laboratory coat, long-sleeved garments, and closed-toe shoes. Chemically impervious apron or coveralls for larger quantities or spill response.[6][7] | To minimize skin exposure.[2] |
Operational Plan
A systematic approach is crucial for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1] Keep the container tightly closed to prevent moisture exposure.[2]
Handling
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[2]
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[1] Avoid eating, drinking, or smoking in the handling area.[4]
-
Spill Prevention: Use secondary containment when transferring or weighing the chemical.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[2] If irritation or a rash occurs, seek medical advice.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[2]
-
Spill Response: Evacuate the area. Wear appropriate PPE, including respiratory protection. Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1]
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste material and any contaminated items (e.g., gloves, weighing paper) in a clearly labeled, sealed container.
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not allow the material to enter drains or waterways.[1] Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
- 1. fishersci.com [fishersci.com]
- 2. 4H-3,1-Benzoxazine-2,4(1H)-dione(118-48-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. trc-corp.com [trc-corp.com]
- 5. quora.com [quora.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. blog.storemasta.com.au [blog.storemasta.com.au]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
